2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHRRMIARXQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679974 | |
| Record name | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-01-0 | |
| Record name | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to the Structural Elucidation of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: A Multi-Spectroscopic Approach
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical and agrochemical research, halogenated and fluorinated pyridines represent a cornerstone of molecular design. Their unique electronic properties and metabolic stability make them prized intermediates in the synthesis of novel bioactive compounds. Among these, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine stands out as a versatile building block. The precise and unambiguous confirmation of its molecular structure is paramount to ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This in-depth technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound, leveraging a synergistic multi-spectroscopic approach. We will delve into the causality behind experimental choices, demonstrating how a self-validating system of analysis is constructed through the integrated interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and ¹⁹F NMR.
Introduction: The Imperative of Structural Verification
The introduction of a trifluoroethoxy group into a pyridine scaffold significantly alters its lipophilicity and electronic nature, making it a valuable moiety in drug discovery.[1] The presence of a chlorine atom at the 2-position provides a reactive handle for further functionalization, such as in cross-coupling reactions.[2] Given the potential for isomeric impurities arising during synthesis, a rigorous and unequivocal confirmation of the target molecule's constitution is not merely a procedural step but a foundational requirement for any research and development program. This guide will walk through the logical progression of analytical techniques employed to confirm the identity and structure of this compound.
The Elucidation Workflow: A Strategic Overview
The structural elucidation of an organic molecule is a puzzle where each spectroscopic technique provides a unique set of clues. Our strategy is to sequentially and synergistically apply these techniques to build a complete and validated picture of the molecule.
Caption: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry: The First Glimpse - Molecular Weight and Formula
Mass spectrometry is the initial and one of the most crucial steps, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a soft ionization technique suitable for this molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.
-
Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.
Data Presentation: Predicted Mass Spectrometry Data
| Ion Species | Predicted m/z |
| [M+H]⁺ | 212.0085 |
| [M+Na]⁺ | 234.0004 |
Note: These values are predicted for C₇H₅ClF₃NO.
Interpretation and Trustworthiness:
The observation of a prominent peak at the predicted m/z for the protonated molecule ([M+H]⁺) provides strong evidence for the molecular weight of 211.57 g/mol .[4] The isotopic pattern associated with this peak is also critical. Due to the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), we expect to see a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak. This isotopic signature is a self-validating feature for the presence of a single chlorine atom in the molecule.
Infrared (IR) Spectroscopy: Identifying the Molecular Bonds
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, offering a rapid and non-destructive method to identify the functional groups present.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of the neat sample (if liquid or a low-melting solid) or a solid sample ground with KBr is placed on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Presentation: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |
| ~1600, 1480 | C=C, C=N stretch | Aromatic (Pyridine) Ring |
| ~1250-1000 | C-O stretch | Aryl Ether |
| ~1350-1150 | C-F stretch | Trifluoromethyl |
| ~850-750 | C-Cl stretch | Aryl Halide |
Interpretation and Causality:
-
The presence of aromatic C-H stretching and the characteristic ring stretching vibrations confirm the pyridine core.[6][7][8][9]
-
A strong band in the C-O stretching region is indicative of the ether linkage.
-
The very strong and characteristic C-F stretching bands are a clear indicator of the trifluoroethoxy group.[10]
-
A band in the lower frequency region is expected for the C-Cl bond.[10]
The IR spectrum provides a qualitative fingerprint of the molecule, confirming the presence of the key functional groups and aligning with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the definitive elucidation of the molecular structure, providing detailed information about the chemical environment, connectivity, and spatial relationships of the atoms. For a fluorinated molecule like this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Experimental Protocol: ¹H NMR
-
Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 1H | H-6 |
| ~7.05 | d | 1H | H-3 |
| ~6.90 | dd | 1H | H-5 |
| ~4.50 | q | 2H | -OCH₂- |
Interpretation and Expertise:
-
Aromatic Region: The pyridine ring protons are expected to appear in the aromatic region (δ 6.5-8.5 ppm). The proton at C-6 (H-6), being adjacent to the electronegative nitrogen, will be the most downfield. The protons at C-3 and C-5 will be further upfield. The splitting pattern will be informative: H-6 will be a doublet coupled to H-5, H-3 will be a doublet, and H-5 will be a doublet of doublets, coupled to both H-6 and H-3.
-
Aliphatic Region: The methylene protons (-OCH₂-) of the trifluoroethoxy group will be significantly deshielded by the adjacent oxygen atom. They will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (³JHF).
¹⁹F NMR Spectroscopy: The Fluorine Perspective
Given the presence of the -CF₃ group, ¹⁹F NMR is essential for confirming this moiety.[7]
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Same as for ¹H NMR.
-
Data Acquisition: A ¹⁹F NMR spectrum is acquired, often with proton decoupling.
Data Presentation: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -74 | t | -CF₃ |
Interpretation and Causality:
-
The three fluorine atoms of the trifluoroethoxy group are chemically equivalent and will give rise to a single resonance.
-
This signal will appear as a triplet due to coupling with the two adjacent methylene protons (³JFH). The chemical shift is characteristic of a CF₃ group attached to an oxygen.[4] The large chemical shift dispersion in ¹⁹F NMR makes signal assignment highly reliable.[4]
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Same as for ¹H NMR, but may require a more concentrated sample or longer acquisition time.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Data Presentation: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~165 | C | C-4 |
| ~152 | C | C-2 |
| ~150 | CH | C-6 |
| ~122 | q (¹JCF ≈ 277 Hz) | -CF₃ |
| ~115 | CH | C-5 |
| ~110 | CH | C-3 |
| ~65 | q (²JCF ≈ 35 Hz) | -OCH₂- |
Interpretation and Authoritative Grounding:
-
The carbon atoms of the pyridine ring will appear in the aromatic region, with C-2 and C-4 being the most deshielded due to the attachment of the electronegative chlorine and oxygen atoms, respectively.
-
The carbon of the -CF₃ group will appear as a quartet due to strong one-bond coupling to the three fluorine atoms (¹JCF).
-
The methylene carbon (-OCH₂-) will also appear as a quartet due to two-bond coupling to the fluorine atoms (²JCF).
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecule, serving as the ultimate validation of the proposed structure.
Caption: Key 2D NMR correlations for confirming the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. We would expect to see cross-peaks between H-6/C-6, H-5/C-5, H-3/C-3, and -OCH₂-/-OCH₂-. This definitively assigns the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. The key correlation to confirm the substitution pattern is the cross-peak between the methylene protons (-OCH₂-) and the C-4 carbon of the pyridine ring. This unequivocally establishes that the trifluoroethoxy group is attached at the 4-position.
Conclusion: A Validated Structure
Through the systematic and integrated application of mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we have constructed a self-validating and unambiguous structural proof for this compound. Each technique provides a layer of evidence that, when combined, leaves no doubt as to the molecule's identity and constitution. This rigorous approach to structure elucidation is fundamental to ensuring the quality and reproducibility of research in the fields of drug discovery and materials science.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azom.com [azom.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chimia.ch [chimia.ch]
- 10. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic deployment of functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities. Among these, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine emerges as a scaffold of significant interest. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and, most critically, its versatile role as a reactive intermediate in medicinal chemistry. We will explore the nuanced reactivity of this molecule, highlighting the strategic importance of its trifluoroethoxy and chloro substituents in directing synthetic transformations and imparting desirable physicochemical properties to target bioactive compounds. This document serves as a resource for researchers, offering both foundational knowledge and field-proven insights into the practical application of this valuable synthetic tool.
Introduction: The Emergence of Fluorinated Pyridines in Drug Design
The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's pharmacokinetic and pharmacodynamic profile. The trifluoroethoxy group, in particular, can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the basicity of the pyridine nitrogen.
This compound (CAS 885277-01-0) is a bifunctional building block that leverages these advantages. The chlorine atom at the 2-position provides a reactive handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The 4-(2,2,2-trifluoroethoxy) group, meanwhile, acts as a powerful electronic modulator and a source of desirable physicochemical properties.
While its direct incorporation into marketed drugs is not as extensively documented as some other pyridine intermediates, its value lies in its potential for the synthesis of a diverse array of more complex pharmaceutical targets. This guide will dissect the chemistry of this molecule to unlock that potential.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's physical and chemical characteristics is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 885277-01-0 | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [1] |
| Molecular Weight | 211.57 g/mol | [1] |
| Appearance | Not specified (typically a solid or oil) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Note: Experimental physical properties for this specific compound are not widely published. Values should be determined experimentally before use.
Synthesis of the this compound Scaffold
The synthesis of this compound can be approached through several established routes in heterocyclic chemistry. A common strategy involves the initial construction of the 4-(2,2,2-trifluoroethoxy)pyridine core, followed by chlorination at the 2-position.
A plausible synthetic pathway is outlined below:
Figure 1: A potential synthetic route to this compound.
Experimental Protocol: A Generalized Synthetic Approach
Step 1: Synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine
-
To a solution of 4-hydroxypyridine in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the reaction to stir for 30-60 minutes to ensure complete deprotonation.
-
Add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent. Purify by column chromatography.
Step 2: N-Oxidation
-
Dissolve the 4-(2,2,2-trifluoroethoxy)pyridine in a chlorinated solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with DCM, dry the combined organic layers, and concentrate to yield the N-oxide.
Step 3: Chlorination
-
Treat the 4-(2,2,2-trifluoroethoxy)pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture (the temperature will depend on the chlorinating agent used) until the reaction is complete.
-
Carefully quench the reaction mixture with ice water and neutralize with a base.
-
Extract the product with an organic solvent and purify by column chromatography or distillation to afford this compound.
Core Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound is primarily dictated by the reactivity of the C2-chloro substituent. The electron-deficient nature of the pyridine ring, further enhanced by the electronegative nitrogen and the inductive effect of the 4-trifluoroethoxy group, makes the C2 and C6 positions highly susceptible to nucleophilic attack.[2]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is an excellent leaving group for SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alcohols, which are common functional groups in bioactive molecules.
Figure 2: General schematic of SNAr reactions.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.
-
Base: For amine and alcohol nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is often required to deprotonate the nucleophile or to scavenge the HCl byproduct.
-
Temperature: While many SNAr reactions on activated pyridines proceed at room temperature, heating may be necessary for less reactive nucleophiles.
Self-Validating System: The progress of the SNAr reaction can be reliably monitored by TLC (disappearance of the starting material and appearance of a new, typically more polar, product spot) or LC-MS (disappearance of the starting material's mass peak and appearance of the product's mass peak).
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl or heteroaryl groups by coupling with a boronic acid or ester. This is a widely used strategy for constructing biaryl motifs found in many kinase inhibitors and other targeted therapies.[3]
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds with a broader range of amines than might be possible under SNAr conditions, including less nucleophilic anilines and amides.
Sonogashira Coupling: This reaction facilitates the introduction of alkyne functionalities, which can be valuable for further synthetic elaboration or as structural elements in their own right.
References
An In-depth Technical Guide to the Reactivity and Electronic Properties of the 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the chemical reactivity and electronic properties of the 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine core. This pyridine derivative is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a chlorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position, imparts a distinct set of electronic and reactive characteristics that are of significant interest in drug design and development.
Electronic Landscape of the this compound Ring
The electronic nature of the this compound ring is a nuanced interplay of inductive and resonance effects from its substituents, which ultimately dictates its reactivity.
The pyridine nitrogen atom is inherently electron-withdrawing, creating a permanent dipole and rendering the ring electron-deficient compared to benzene. This electron deficiency is most pronounced at the α (2- and 6-) and γ (4-) positions.
The substituents on the ring further modulate this electronic landscape:
-
2-Chloro Group: The chlorine atom exerts a dual electronic effect. It is inductively electron-withdrawing (-I) due to its high electronegativity, further depleting electron density from the ring. It also possesses lone pairs of electrons that can be donated to the ring via a weak resonance effect (+M). However, for halogens, the inductive effect is generally considered to be dominant.
-
4-(2,2,2-trifluoroethoxy) Group: This substituent has a more complex electronic influence:
-
Inductive Effect (-I): The three highly electronegative fluorine atoms on the ethoxy group create a strong dipole, resulting in a significant inductive electron withdrawal from the pyridine ring through the ether oxygen and the methylene bridge.
-
Resonance Effect (+M): The lone pairs on the ether oxygen can be delocalized into the pyridine ring through resonance, donating electron density. This donation is most effective at the ortho and para positions relative to the substituent.
-
The overall electronic character of the this compound ring is a balance of these competing effects. The strong inductive withdrawal from the trifluoroethoxy group, coupled with the inherent electron deficiency of the pyridine ring and the inductive effect of the chlorine atom, renders the ring highly susceptible to nucleophilic attack.
Chemical Reactivity: A Versatile Hub for Molecular Elaboration
The electronic properties of this compound translate into a rich and predictable reactivity profile, making it a valuable intermediate for the synthesis of complex molecules. The primary modes of reactivity are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing substituents, makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position serves as an excellent leaving group.
The general mechanism for the SNAr reaction at the 2-position is an addition-elimination pathway, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
2.1.1. Reactions with Amine Nucleophiles
The reaction of this compound with primary or secondary amines is a common method for the synthesis of 2-amino-4-(2,2,2-trifluoroethoxy)pyridine derivatives, which are important pharmacophores.
Experimental Protocol: Synthesis of 2-Anilino-4-(2,2,2-trifluoroethoxy)pyridine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add aniline (1.2 eq) and a non-nucleophilic base such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-anilino-4-(2,2,2-trifluoroethoxy)pyridine.
2.1.2. Reactions with Alkoxide Nucleophiles
Alkoxide nucleophiles, such as sodium methoxide or ethoxide, can readily displace the chloride at the 2-position to form 2-alkoxy-4-(2,2,2-trifluoroethoxy)pyridine derivatives.
Experimental Protocol: Synthesis of 2-Methoxy-4-(2,2,2-trifluoroethoxy)pyridine
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide (1.5 eq) in methanol.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify by flash chromatography if necessary.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position of the pyridine ring can also participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
2.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 2-Phenyl-4-(2,2,2-trifluoroethoxy)pyridine
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.[5][6]
2.2.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond, providing access to substituted alkynes. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-(2,2,2-trifluoroethoxy)pyridine
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a solvent such as tetrahydrofuran (THF) or DMF, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 eq), a copper co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine or diisopropylamine).[7][8]
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to isolate the desired product.
Data Summary
| Property | Value |
| Molecular Formula | C7H5ClF3NO |
| Molecular Weight | 211.57 g/mol |
| CAS Number | 885277-01-0 |
| Predicted XLogP3 | 2.6 |
| Predicted Boiling Point | 215.1±40.0 °C at 760 mmHg |
| Predicted Density | 1.453±0.06 g/cm3 |
Data obtained from publicly available chemical databases. These values are predicted and should be used as a guide.
Conclusion
The this compound ring is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its electronic properties, characterized by an electron-deficient pyridine core further activated by the inductive effects of the chloro and trifluoroethoxy substituents, make it an excellent substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide, based on established chemical principles and analogous systems, provide a solid foundation for the synthesis of a diverse array of novel pyridine derivatives with potential therapeutic applications. As a Senior Application Scientist, I am confident that a thorough understanding of the reactivity and electronic properties of this core structure will empower researchers to design and execute efficient synthetic strategies for the development of next-generation pharmaceuticals.
References
- 1. global.oup.com [global.oup.com]
- 2. web.viu.ca [web.viu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Double-Edged Sword: A Technical Guide to the Mechanism of Action of Pharmaceutical Intermediates
Foreword: Beyond the Synthetic Stepping Stone
To the dedicated researchers, scientists, and drug development professionals who navigate the complex labyrinth of pharmaceutical sciences, the term "pharmaceutical intermediate" often evokes images of a transient molecule—a mere stepping stone in a multi-step synthesis of an Active Pharmaceutical Ingredient (API). While this role as a crucial building block is undeniable, it represents only one facet of their intricate character.[1][2][3][4][5] This guide ventures beyond the confines of synthetic chemistry to illuminate a more dynamic and often critical aspect of pharmaceutical intermediates: their own intrinsic biological activities and their potential to dictate the safety and efficacy profile of a final drug product.
This document is structured not as a rigid protocol, but as a narrative journey through the lifecycle of a pharmaceutical intermediate from a mechanistic perspective. We will explore the fundamental principles of their potential for direct pharmacological action, the nuances of their metabolic fate, and the critical implications of bioactivation into reactive species. Our exploration is grounded in the principles of scientific integrity, providing not just the "what" but the "why" behind experimental choices and validating every protocol as a self-contained system of inquiry.
Section 1: The Intermediate as a Bioactive Entity: Unmasking Latent Pharmacology
While ideally pharmaceutical intermediates are transient and devoid of significant biological effects, this is not always the case. In some instances, these molecules can possess their own pharmacokinetic and pharmacodynamic profiles, influencing biological systems in unintended ways. Understanding this latent bioactivity is a critical risk mitigation strategy in drug development.
Pharmacokinetics of Intermediates: An Unforeseen Journey
The absorption, distribution, metabolism, and excretion (ADME) of a pharmaceutical intermediate, should it persist into the final drug product or be formed in vivo, can have profound implications.[6][7][8][9][10] The principles of pharmacokinetics apply not only to the intended API but also to these related substances.
-
Absorption and Distribution: The physicochemical properties of an intermediate, such as its lipophilicity, size, and charge, will govern its ability to be absorbed and distributed throughout the body. An intermediate with high membrane permeability could potentially reach unintended biological compartments and interact with off-target molecules.
-
Metabolism: Intermediates are subject to the same metabolic enzymes as the parent drug, primarily the cytochrome P450 (CYP) superfamily.[11][12] The metabolic profile of an intermediate can differ significantly from the API, leading to the formation of unique metabolites with their own pharmacological or toxicological properties.
-
Excretion: The route and rate of elimination of an intermediate are crucial in determining its potential for accumulation and, consequently, long-term toxicity.
Pharmacodynamics of Intermediates: The Potential for Off-Target Effects
The interaction of a pharmaceutical intermediate with biological targets is a key area of investigation. While often less potent than the final API, intermediates can still exhibit clinically relevant pharmacodynamics.
-
Receptor Binding: An intermediate may possess a structural motif that allows it to bind to receptors, ion channels, or enzymes, leading to unintended agonistic or antagonistic effects.
-
Enzyme Inhibition: Intermediates can act as inhibitors of metabolic enzymes, such as CYPs, leading to drug-drug interactions if co-administered with other medications.[12]
Section 2: The Dark Side of Metabolism: Bioactivation to Reactive Intermediates
One of the most significant concerns regarding pharmaceutical intermediates and the parent drugs themselves is their potential for "bioactivation." This process involves metabolic conversion into chemically reactive species that can cause cellular damage and lead to severe toxicity.[13][14][15][16][17][18] A significant portion of drug-induced toxicities, particularly idiosyncratic adverse drug reactions, are attributed to the formation of these reactive metabolites.[1][19][20][21]
The Genesis of Reactivity: Key Metabolic Pathways
Several common metabolic transformations can lead to the formation of electrophilically reactive drug metabolites.[16] These reactive species are often short-lived but can inflict significant damage before being detoxified.
-
Quinone Formation: The oxidation of aromatic rings can lead to the formation of highly reactive quinones or quinone-imines.[16] These intermediates are potent electrophiles that can readily react with cellular nucleophiles.
-
Epoxidation: The formation of epoxides from aromatic or olefinic moieties is another common bioactivation pathway.[16] While some epoxides are stable and can be detoxified, others are highly reactive and can bind to macromolecules.
-
Thiophene Sulfur-Oxidation: Thiophene rings, present in some drug molecules, can be oxidized to reactive S-oxides or S-chloride intermediates.[22]
-
Nitroaromatic Reduction: The reduction of nitroaromatic groups can generate nitroso and hydroxylamine intermediates, which are highly reactive.[16]
The following diagram illustrates the general principle of bioactivation leading to toxicity.
Caption: General scheme of drug/intermediate bioactivation and detoxification pathways.
The Mechanism of Toxicity: Covalent Binding to Macromolecules
The primary mechanism by which reactive intermediates exert their toxicity is through covalent binding to cellular macromolecules, such as proteins and DNA.[11][13][23] This irreversible binding can have several detrimental consequences:
-
Protein Dysfunction: Adduction to proteins can alter their structure and function, leading to enzyme inhibition, disruption of signaling pathways, or impairment of cellular transport.[13]
-
Haptenization and Immune Response: When a reactive intermediate binds to a protein, it can form a "hapten-carrier complex." This modified protein can be recognized as foreign by the immune system, triggering an immune response that can lead to hypersensitivity reactions and idiosyncratic drug toxicity.[6][18][24]
-
DNA Adducts and Genotoxicity: Covalent binding to DNA can lead to mutations and chromosomal damage, potentially resulting in carcinogenicity.[16]
Section 3: Experimental Approaches to Interrogate Intermediate Bioactivity
A proactive and robust experimental strategy is essential to identify and characterize the potential for an intermediate to be bioactive or to form reactive metabolites. This section outlines key experimental workflows and the rationale behind their application.
In Vitro Screening for Reactive Metabolites
Early-stage in vitro screening is a cornerstone of modern drug discovery, aiming to identify liabilities before significant resources are invested.[1]
Protocol 1: Glutathione (GSH) Trapping Assay in Human Liver Microsomes
This assay is a widely used method to detect the formation of "soft" electrophilic reactive intermediates.[20][25] Glutathione, a tripeptide present in high concentrations in cells, acts as a nucleophile to "trap" reactive species, forming stable adducts that can be detected by mass spectrometry.
Methodology:
-
Incubation: The test compound (intermediate or drug) is incubated with human liver microsomes (a source of CYP enzymes) and NADPH (a necessary cofactor) in the presence of a high concentration of glutathione.
-
Sample Preparation: The reaction is quenched, and proteins are precipitated. The supernatant, containing the GSH adducts, is collected.
-
LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to detect the characteristic mass of the GSH adduct.[3][25]
-
Data Analysis: The presence of a peak corresponding to the GSH adduct confirms the formation of a reactive intermediate.
The following diagram illustrates the workflow for a typical GSH trapping experiment.
Caption: Workflow for a glutathione (GSH) trapping assay.
Table 1: Common Trapping Agents for Different Reactive Intermediates
| Trapping Agent | Target Reactive Intermediate | Reference |
| Glutathione (GSH) | Soft electrophiles (e.g., quinones, epoxides) | [2][20][25] |
| Potassium Cyanide (KCN) | Hard electrophiles (e.g., iminium ions) | [2][26] |
| Semicarbazide | Carbonyls | [2][26] |
Covalent Binding Assays
These assays directly measure the extent to which a radiolabeled compound or its metabolites bind irreversibly to proteins.
Protocol 2: In Vitro Covalent Binding to Liver Microsomal Proteins
Methodology:
-
Radiolabeling: The test compound is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).
-
Incubation: The radiolabeled compound is incubated with liver microsomes and NADPH.
-
Protein Precipitation and Washing: The proteins are precipitated and repeatedly washed to remove any non-covalently bound radioactivity.
-
Quantification: The amount of radioactivity remaining in the protein pellet is quantified using liquid scintillation counting. This is a direct measure of covalent binding.
Advanced Analytical Techniques
Modern analytical chemistry provides a powerful toolkit for the detection and characterization of reactive intermediates and their adducts.
| Analytical Technique | Application in Intermediate Analysis | Key Advantages | References |
| LC-MS/MS | Primary tool for detecting and structurally characterizing trapped adducts and stable metabolites. | High sensitivity and specificity. | [2][3] |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, aiding in the confident identification of unknown metabolites and adducts. | Unambiguous elemental composition determination. | [25][26] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of isolated metabolites and adducts. | Provides detailed structural information. | [2] |
Section 4: Mitigating the Risks of Intermediate Bioactivity in Drug Development
Identifying a potential liability is only the first step. The ultimate goal is to mitigate this risk through informed drug design and development strategies.[4][19]
-
Structure-Activity Relationship (SAR) Studies: Once a structural alert for bioactivation is identified, medicinal chemists can synthesize analogues that block or alter the site of metabolic activation.[4]
-
Computational Modeling: In silico tools can be used to predict the sites of metabolism and the potential for a molecule to form reactive intermediates, guiding the design of safer compounds.[10][12][16][27][28]
-
Dose and Exposure Considerations: The risk of toxicity is often related to the total body burden of the reactive metabolite.[20] A compound that forms a reactive metabolite may still be safe if the dose is low and the metabolic pathway is minor.
Conclusion: An Integrated Perspective for Safer Medicines
The mechanism of action of a pharmaceutical intermediate extends far beyond its role in chemical synthesis. A comprehensive understanding of its potential for bioactivity, metabolic activation, and interaction with biological systems is paramount for the development of safe and effective medicines. By integrating the principles of pharmacokinetics, pharmacodynamics, and toxicology with advanced analytical and computational tools, we can proactively identify and mitigate the risks associated with these often-overlooked molecules. This integrated approach is not merely a matter of regulatory compliance; it is a fundamental pillar of scientific integrity and our collective responsibility to the patients who will ultimately benefit from our discoveries.
References
- 1. In vitro screening techniques for reactive metabolites for minimizing bioactivation potential in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Active Metabolites in Drug Toxicity | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. | Semantic Scholar [semanticscholar.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Drug bioactivation, covalent binding to target proteins and toxicity relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioactivation and bioinactivation of drugs and drug metabolites: Relevance to adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Chemical toxicology: reactive intermediates and their role in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies for dealing with reactive intermediates in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactive metabolites and their role in drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. waters.com [waters.com]
- 26. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 27. Computational model for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of a chlorine atom and a trifluoroethoxy group on the pyridine ring, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the synthetic history and methodology for the preparation of this compound, with a particular focus on the underlying chemical principles and practical experimental considerations.
The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyridine with 2,2,2-trifluoroethanol. This guide will delve into the mechanistic details of this transformation, the factors governing its regioselectivity, and a detailed, field-proven experimental protocol.
Synthetic Strategy and Regioselectivity
The synthesis of this compound is a prime example of a nucleophilic aromatic substitution reaction on an electron-deficient heterocyclic system. The starting material, 2,4-dichloropyridine, possesses two reactive sites for nucleophilic attack. The regiochemical outcome of the reaction is a critical consideration for any synthetic chemist.
In the case of 2,4-dichloropyridine, nucleophilic attack is overwhelmingly favored at the 4-position. This selectivity is a direct consequence of the electronic structure of the pyridine ring and the stability of the intermediate formed during the reaction.[1]
The mechanism of the SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] When a nucleophile, in this case, the 2,2,2-trifluoroethoxide ion, attacks the 4-position of the pyridine ring, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance. This delocalization provides significant stabilization to the Meisenheimer intermediate.
Conversely, attack at the 2-position results in a Meisenheimer intermediate where the negative charge is distributed over the carbon atoms of the ring, a less stable arrangement. Consequently, the activation energy for the formation of the 4-substituted intermediate is lower, leading to the preferential formation of the 4-substituted product. This principle is a cornerstone of pyridine chemistry and is crucial for the regioselective synthesis of molecules like this compound.
The workflow for this synthesis can be visualized as follows:
References
An In-Depth Technical Guide to Electrophilic Aromatic Substitution Reactions on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complex Reactivity of a Highly Functionalized Pyridine Core
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in biologically active molecules. However, the inherent electron-deficient nature of the pyridine ring presents a formidable challenge for classical electrophilic aromatic substitution (EAS) reactions. This guide delves into the nuanced reactivity of a particularly complex derivative, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine, a substrate of growing interest in drug discovery programs.
This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide a predictive framework grounded in mechanistic principles and supported by data from analogous systems. We will dissect the interplay of the substituents—a deactivating chloro group and a powerfully deactivating trifluoroethoxy group—to forecast regiochemical outcomes and propose viable synthetic strategies. For the researcher embarking on the functionalization of this or similar electron-poor heterocyclic systems, this guide aims to be an indispensable resource, illuminating pathways to success and flagging potential pitfalls.
The Electronic Landscape of this compound: A Tale of Two Deactivators
To predict the outcome of any EAS reaction, a thorough understanding of the substrate's electronic properties is paramount. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons.[1][2] This intrinsic deactivation is further compounded by the substituents in our target molecule.
-
The 2-Chloro Group: Halogens are a classic example of substituents with opposing inductive and resonance effects.[3] Inductively, the chlorine atom is strongly electron-withdrawing (-I effect), deactivating the entire ring. Through resonance, its lone pairs can donate electron density back into the ring (+M effect), an effect that primarily directs incoming electrophiles to the ortho and para positions. However, in the case of halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation.
-
The 4-(2,2,2-trifluoroethoxy) Group: An alkoxy group (-OR) is generally considered an activating, ortho, para-directing group due to the strong resonance donation from the oxygen lone pairs. However, the presence of the three fluorine atoms on the ethyl group dramatically alters its electronic character. The intense electron-withdrawing inductive effect of the trifluoromethyl group is relayed through the ethoxy linker to the pyridine ring, making the 4-(2,2,2-trifluoroethoxy) group a potent deactivating group.
Predicting the Site of Electrophilic Attack:
The confluence of these effects renders the this compound ring exceptionally electron-deficient and thus, highly unreactive towards electrophilic attack. The positions available for substitution are C-3, C-5, and C-6.
-
C-6 Position: This position is ortho to the deactivating nitrogen and ortho to the chloro group. The combined deactivating effects make this position highly unlikely to react.
-
C-3 Position: This position is meta to the nitrogen, ortho to the 4-alkoxy group, and meta to the 2-chloro group. The directing influence of the strongly deactivating 4-(2,2,2-trifluoroethoxy) group will likely dominate, making the positions meta to it (C-3 and C-5) the least deactivated.
-
C-5 Position: This position is meta to the nitrogen, meta to the 4-alkoxy group, and para to the 2-chloro group.
Considering the powerful deactivating nature of the trifluoroethoxy group, electrophilic attack, if it occurs, is most likely to be directed to the positions meta to it, namely C-3 and C-5 . The chloro group, being an ortho, para-director, will direct to the C-3 (ortho) and C-5 (para) positions. Therefore, the directing effects of both groups converge on the C-3 and C-5 positions. Distinguishing between these two electronically similar positions can be challenging, and a mixture of products is a distinct possibility. Steric hindrance is unlikely to be a major differentiating factor between these two positions for smaller electrophiles.
Strategic Approaches to Electrophilic Aromatic Substitution
Given the profound deactivation of the pyridine ring, successful EAS reactions will necessitate forcing conditions. Furthermore, direct functionalization may lead to low yields or require a catalyst.
Nitration
Nitration is a cornerstone of EAS chemistry. For highly deactivated systems, a potent nitrating agent is required.
Proposed Protocol:
-
Reagents: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent for deactivated rings.
-
Conditions: The reaction will likely require elevated temperatures, potentially in the range of 100-150 °C, and prolonged reaction times.
-
Mechanism: The sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The pyridine nitrogen will be protonated under these strongly acidic conditions, further deactivating the ring.[4] The nitronium ion will then attack the electron-deficient pyridine ring at the least deactivated positions (predicted to be C-3 and/or C-5).
-
Work-up: Careful quenching of the reaction mixture by pouring it onto ice, followed by basification to neutralize the excess acid, is a standard procedure.
Expected Outcome and Challenges:
The expected products are 2-Chloro-3-nitro-4-(2,2,2-trifluoroethoxy)pyridine and 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyridine. Due to the harsh conditions, charring and other side reactions are a significant risk, potentially leading to low yields of the desired product.
Halogenation
Introducing another halogen atom onto the ring requires a potent electrophilic halogen source and a Lewis acid catalyst.
Proposed Protocol for Bromination:
-
Reagents: Bromine (Br₂) in the presence of a strong Lewis acid such as iron(III) bromide (FeBr₃).
-
Conditions: The reaction will likely require heating.
-
Mechanism: The Lewis acid polarizes the Br-Br bond, generating a more electrophilic bromine species that can be attacked by the deactivated pyridine ring.
-
Work-up: The reaction is typically quenched with a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine, followed by a standard aqueous work-up.
Expected Outcome and Challenges:
The predicted products are 2-Chloro-3-bromo-4-(2,2,2-trifluoroethoxy)pyridine and 2-Chloro-5-bromo-4-(2,2,2-trifluoroethoxy)pyridine. As with nitration, the forcing conditions required may lead to low yields and byproducts.
Sulfonation
Sulfonation of pyridines is notoriously difficult and requires extreme conditions.[5]
Proposed Protocol:
-
Reagents: Fuming sulfuric acid (oleum), which contains a high concentration of sulfur trioxide (SO₃), the active electrophile.
-
Conditions: Very high temperatures (often >200 °C) are typically necessary. The use of a mercury(II) sulfate catalyst can sometimes facilitate the reaction at lower temperatures.[5]
-
Mechanism: The pyridine attacks the highly electrophilic SO₃. The reaction is often reversible.
-
Work-up: The highly acidic reaction mixture is carefully poured onto ice, and the product is often isolated as its salt.
Expected Outcome and Challenges:
The expected products are this compound-3-sulfonic acid and this compound-5-sulfonic acid. The extreme conditions make this a particularly challenging transformation with a high likelihood of decomposition of the starting material.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally unsuccessful on pyridine and its deactivated derivatives.[6][7] The nitrogen lone pair coordinates strongly with the Lewis acid catalyst, adding a positive charge to the nitrogen and further deactivating the ring to a point where it will not undergo electrophilic attack. Therefore, direct Friedel-Crafts reactions on this compound are not expected to be a viable synthetic route.
The N-Oxide Strategy: An Alternative Pathway to Functionalization
A well-established and highly effective strategy for activating the pyridine ring towards EAS is the formation of the corresponding pyridine N-oxide.[8][9]
The Principle:
Oxidation of the pyridine nitrogen to an N-oxide introduces a formal negative charge on the oxygen and a formal positive charge on the nitrogen. The oxygen atom can donate electron density back into the ring via resonance, which significantly increases the electron density at the C-2, C-4, and C-6 positions, thereby activating them towards electrophilic attack.
Figure 1: General workflow for the activation of a pyridine ring towards electrophilic aromatic substitution via N-oxide formation.
Synthesis of this compound N-oxide
Proposed Protocol:
-
Reagents: A peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Conditions: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at or below room temperature.
-
Work-up: The reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove the acidic byproduct, followed by a standard aqueous work-up and purification by chromatography or recrystallization.
Electrophilic Aromatic Substitution on the N-Oxide
With the N-oxide in hand, EAS reactions can be attempted under milder conditions than those required for the parent pyridine. The substitution is now expected to occur at the positions ortho or para to the N-oxide group. In this case, the C-2 and C-6 positions are electronically activated. However, the C-2 position is already substituted with a chloro group. Therefore, electrophilic attack is predicted to occur at the C-6 position . The directing effects of the other substituents would need to be considered, but the powerful activating effect of the N-oxide is likely to dominate.
Deoxygenation
The final step is the removal of the N-oxide oxygen to afford the functionalized pyridine.
Proposed Protocol:
-
Reagents: Phosphorus trichloride (PCl₃) in a solvent like chloroform or zinc dust in acetic acid.[10]
-
Conditions: These reactions are often carried out at room temperature or with gentle heating.
-
Work-up: The work-up procedure will depend on the chosen reagent but typically involves quenching and extraction.
This three-step sequence (oxidation, EAS, deoxygenation) provides a powerful, albeit longer, route to substituted pyridines that are inaccessible through direct functionalization.
Summary of Predicted Regioselectivity and Data
| Reaction Type | Predicted Major Product(s) (Direct Substitution) | Predicted Major Product (via N-Oxide) | Key Challenges |
| Nitration | 2-Chloro-3-nitro-4-(2,2,2-trifluoroethoxy)pyridine & 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyridine | 2-Chloro-6-nitro-4-(2,2,2-trifluoroethoxy)pyridine | Harsh conditions, low yield, potential for side reactions and decomposition. |
| Halogenation (e.g., Bromination) | 2-Chloro-3-bromo-4-(2,2,2-trifluoroethoxy)pyridine & 2-Chloro-5-bromo-4-(2,2,2-trifluoroethoxy)pyridine | 2-Chloro-6-bromo-4-(2,2,2-trifluoroethoxy)pyridine | Requires strong Lewis acid catalyst and heating; potential for low yield. |
| Sulfonation | This compound-3-sulfonic acid & this compound-5-sulfonic acid | This compound-6-sulfonic acid | Extremely harsh conditions required; high risk of decomposition. |
| Friedel-Crafts Acylation/Alkylation | Not feasible | Not feasible | Catalyst poisoning by the pyridine nitrogen. |
Conclusion and Future Outlook
The electrophilic aromatic substitution of this compound is a challenging endeavor due to the cumulative deactivating effects of the pyridine nitrogen and the two electron-withdrawing substituents. Direct functionalization, if successful, is predicted to occur at the C-3 and C-5 positions and will require forcing reaction conditions, likely resulting in modest yields.
For researchers in drug development and related fields, the most promising strategy for introducing electrophiles onto this ring system is through the N-oxide intermediate. This approach circumvents the inherent unreactivity of the parent pyridine and offers a regioselective route to C-6 substituted analogues. While this adds two steps to the synthetic sequence, the potential for cleaner reactions, higher yields, and access to a different regioisomer makes it a highly valuable and often necessary strategy.
Further experimental work is required to validate these predictions and to optimize reaction conditions. The insights provided in this guide, however, offer a solid foundation for the rational design of synthetic routes to novel and potentially valuable derivatives of this complex heterocyclic core.
References
- 1. youtube.com [youtube.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
A-Z Guide to Nucleophilic Aromatic Substitution on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: Mechanisms, Protocols, and Optimization
Abstract
This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reaction at the 2-position of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine. This substrate is of significant interest in medicinal and agrochemical research due to the prevalence of substituted pyridine scaffolds. We will explore the fundamental principles governing this transformation, from the underlying addition-elimination mechanism to the critical role of the 4-(2,2,2-trifluoroethoxy) substituent in activating the pyridine ring. This document offers researchers, scientists, and drug development professionals a comprehensive resource, including detailed, field-proven experimental protocols for amination, etherification, and thiolation, a mechanistic discussion supported by structural diagrams, and a practical guide to reaction optimization and troubleshooting.
The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce substituents onto this heteroaromatic system is paramount for tuning molecular properties and developing new chemical entities. Nucleophilic aromatic substitution (SNAr) stands out as a powerful, often metal-free, strategy for forging carbon-heteroatom bonds on electron-deficient aromatic systems like pyridine.[1][2] The substrate in focus, this compound, is particularly well-suited for this transformation, offering a reliable platform for creating diverse molecular libraries.
Fundamentals of Nucleophilic Aromatic Substitution (SNAr) on Pyridine Scaffolds
The Addition-Elimination Mechanism
Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized carbon of an aromatic ring is sterically impossible.[3] Instead, the SNAr reaction proceeds via a two-step addition-elimination mechanism .[4][5]
-
Addition: The reaction begins with the nucleophilic attack on the carbon atom bearing the leaving group (the ipso-carbon).[6] This initial attack is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[7]
-
Intermediate Formation: This addition forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[8][9] This complex is resonance-stabilized, a critical factor for the reaction to proceed.
-
Elimination: Aromaticity is restored in the final step through the expulsion of the leaving group (in this case, a chloride ion).[4]
Electronic Requirements: The Role of Electron-Withdrawing Groups (EWGs)
For an SNAr reaction to be favorable, the aromatic ring must be "activated," meaning it is rendered sufficiently electron-poor to be susceptible to nucleophilic attack.[3][4] This activation is achieved by placing strong electron-withdrawing groups (EWGs) on the ring, particularly at positions ortho or para to the leaving group.[5][10] These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and/or induction, thereby lowering the activation energy of the rate-determining step.[9] Common activating groups include nitro (NO₂), cyano (CN), and sulfonyl (SO₂R) groups.[3]
Regioselectivity: Why the 2- and 4-Positions are Privileged
In pyridine chemistry, the ring nitrogen itself acts as an electron-withdrawing group, inherently making the ring more susceptible to nucleophilic attack compared to benzene. The attack of a nucleophile is strongly favored at the 2- (α) and 4- (γ) positions. This is because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing superior stabilization.[7][11] Attack at the 3- (β) position does not allow for this crucial resonance stabilization, making it significantly less favorable.[11]
In Focus: this compound as an SNAr Substrate
Synthesis and Properties of the Starting Material
This compound (CAS No. 885277-01-0) is a crystalline solid with a molecular weight of 211.57 g/mol .[12] While various synthetic routes exist, a common laboratory approach involves the etherification of 2-chloro-4-hydroxypyridine with 2,2,2-trifluoroethyl tosylate or a similar trifluoroethylating agent. The parent 2-chloropyridines can often be synthesized from the corresponding 2-aminopyridines via diazotization reactions.[13][14]
The Activating Effect of the 4-(2,2,2-trifluoroethoxy) Group
The substituent at the 4-position is critical to the reactivity of this molecule. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a potent electron-withdrawing group, primarily due to the strong inductive effect (-I) of the three fluorine atoms. Positioned para to the 2-chloro leaving group, it performs two essential functions:
-
It significantly lowers the electron density of the pyridine ring, making the C-2 position more electrophilic and prone to nucleophilic attack.
-
It effectively stabilizes the negative charge of the Meisenheimer intermediate that forms upon nucleophilic addition at C-2, facilitating the reaction.
This activation by the trifluoroethoxy group makes the substrate significantly more reactive in SNAr reactions than unsubstituted 2-chloropyridine.[1]
Experimental Protocols & Methodologies
General Considerations
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are standard choices.[6] They effectively solubilize the reactants and help to accelerate the reaction by poorly solvating the anionic nucleophile, thus increasing its reactivity.
-
Bases: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, or secondary amines) or to act as a scavenger for the HCl generated when using primary or secondary amines.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).
-
Temperature: Due to the activated nature of the substrate, many reactions can proceed at moderate temperatures (e.g., 60-120 °C). However, less reactive nucleophiles may require higher temperatures.[15]
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes a typical procedure for the introduction of an amine nucleophile.
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Add potassium carbonate (K₂CO₃, 1.5 equiv.) as the base.
-
Add the solvent, N,N-Dimethylformamide (DMF), to achieve a substrate concentration of approximately 0.5 M.
-
Add morpholine (1.2 equiv.).
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-morpholinyl-4-(2,2,2-trifluoroethoxy)pyridine.
Protocol 2: O-Arylation with a Phenol
This protocol details the formation of a diaryl ether linkage.
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.2 equiv.) and a polar aprotic solvent like DMF.
-
Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv.) portion-wise at 0 °C to deprotonate the phenol. Stir for 30 minutes at this temperature until gas evolution ceases.
-
Add a solution of this compound (1.0 equiv.) in DMF to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography to obtain the target ether.[15]
Data Summary
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. Yields are representative and will vary based on the specific nucleophile and optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Amines | Pyrrolidine | K₂CO₃ | DMF | 80 - 100 | 4 - 12 |
| Aniline | Cs₂CO₃ | Dioxane | 100 - 120 | 12 - 24 | |
| Alcohols | Sodium Methoxide | N/A (reagent) | Methanol | Reflux | 2 - 6 |
| Phenols | 4-Methoxyphenol | NaH or K₂CO₃ | DMSO | 80 - 110 | 6 - 18 |
| Thiols | Thiophenol | K₂CO₃ | Acetonitrile | 60 - 80 | 2 - 8 |
Mechanistic Deep Dive & Reaction Optimization
The Meisenheimer Intermediate: A Closer Look
The stability of the Meisenheimer complex is the linchpin of the SNAr reaction.[8] For the title compound, nucleophilic attack at C-2 generates an anionic intermediate where the negative charge is delocalized across the pyridine ring. Crucially, two key resonance structures contribute to its stability: one places the negative charge on the ring nitrogen, and another places it on the carbon bearing the trifluoroethoxy group, where it is further stabilized by induction.
Workflow for Optimizing a Novel SNAr Transformation
When developing a new SNAr reaction with a novel nucleophile, a systematic approach is crucial. The following workflow outlines a logical progression for optimization.
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The reaction proceeds reliably at the 2-position via a classical addition-elimination mechanism, which is facilitated by the potent electron-withdrawing nature of the 4-substituent and the inherent electronic properties of the pyridine ring. By understanding the core mechanistic principles and employing systematic optimization, researchers can efficiently synthesize a wide array of 2-substituted pyridine derivatives, providing rapid access to novel chemical matter for drug discovery and materials science applications.
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 7. echemi.com [echemi.com]
- 8. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. DE1695659B1 - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 14. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: The Trifluoroethoxy Group: A Keystone for Enhancing Molecular Stability and Bioactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) has emerged as a uniquely powerful functional group for optimizing the physicochemical and pharmacological properties of molecules. Its profound impact stems from a combination of strong electron-withdrawing effects, high lipophilicity, and exceptional metabolic stability conferred by the robust carbon-fluorine bonds. This guide provides a comprehensive technical overview of the significance of the trifluoroethoxy group. We will delve into the mechanistic principles governing its influence on molecular stability, explore its role in enhancing bioactivity through improved pharmacokinetics and target engagement, and provide validated experimental protocols for its synthesis and evaluation. This document is intended to serve as a vital resource for researchers and drug development professionals seeking to leverage the trifluoroethoxy group to overcome common challenges in molecular design and optimization.
Core Physicochemical Properties and Impact on Molecular Stability
The introduction of a trifluoroethoxy group fundamentally alters a molecule's electronic and steric profile, leading to significant improvements in stability. These changes are not merely incremental; they represent a strategic approach to molecular design that can resolve critical liabilities in drug candidates and advanced materials.
Electronic Profile and Inductive Effects
The trifluoroethoxy group is characterized by the potent electron-withdrawing trifluoromethyl (-CF₃) moiety connected via a flexible ether linkage.[1] The three fluorine atoms exert a powerful negative inductive effect (-I), pulling electron density away from the rest of the molecule. This electronic perturbation can modulate the reactivity of adjacent functional groups and influence the overall electronic distribution, which is critical for interactions with biological targets.[1]
Caption: Inductive effect of the trifluoroethoxy group.
Lipophilicity and Membrane Permeability
A central challenge in drug design is achieving optimal lipophilicity (logP), which governs a compound's ability to traverse biological membranes. The trifluoroethoxy group significantly enhances lipophilicity, often more so than the trifluoromethyl group alone.[1][2] This property is crucial for improving absorption, distribution, and particularly for enabling penetration of the blood-brain barrier in neurotherapeutics.[2] The increased lipophilicity facilitates better membrane permeability and bioavailability, transforming molecules with poor pharmacokinetic profiles into viable drug candidates.[1][3]
| Functional Group | Hansch π Value (Lipophilicity Contribution) | Key Characteristics |
| -OCH₃ (Methoxy) | -0.02 | Generally hydrophilic, metabolically labile (O-demethylation). |
| -CF₃ (Trifluoromethyl) | +0.88[2][4] | Lipophilic, electron-withdrawing, metabolically stable. |
| -OCF₃ (Trifluoromethoxy) | +1.04 | Highly lipophilic, metabolically robust, strong electron-withdrawer. |
| -OCH₂CF₃ (Trifluoroethoxy) | ~ +0.6 to +0.8 (estimated) | Lipophilic, metabolically stable, flexible ether linkage. |
Table 1. Comparative lipophilicity of common functional groups. The Hansch π value is a measure of the lipophilicity contribution of a substituent.
Unparalleled Metabolic and Chemical Stability
Perhaps the most significant advantage of the trifluoroethoxy group is the exceptional stability it imparts. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to ~414 kJ/mol for a C-H bond.[2][4] This inherent strength provides two key benefits:
-
Resistance to Metabolic Degradation: The C-F bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes responsible for oxidative metabolism.[3][5] By strategically placing a trifluoroethoxy group at a known metabolic hotspot (a process known as "metabolic switching"), chemists can block degradation pathways, significantly increasing the drug's in vivo half-life and reducing patient dose requirements.[5]
-
Enhanced Chemical Stability and Shelf-Life: Molecules containing this group exhibit greater thermal and chemical robustness.[1] In a notable application, the trifluoroethoxy group has been used as a hydrolytically stable alternative to reactive heteroaryl chlorides.[6][7] This strategy allows for the long-term storage of important synthetic intermediates that would otherwise decompose, preventing costly material loss and ensuring consistency in large-scale synthesis.[6]
Enhancing Bioactivity and Pharmacological Profile
The physicochemical benefits of the trifluoroethoxy group translate directly into improved bioactivity and more favorable drug-like properties.
Optimizing ADME Properties
The trifluoroethoxy group's ability to enhance both lipophilicity and metabolic stability provides a powerful dual effect on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Absorption & Distribution: Increased lipophilicity improves absorption across the gut wall and distribution into tissues.[1][2] For central nervous system (CNS) drugs, this is critical for achieving therapeutic concentrations in the brain.[2]
-
Metabolism & Excretion: Blocking metabolic pathways reduces the rate of clearance, prolongs the drug's duration of action, and can lead to a more predictable and safer metabolic profile with fewer active metabolites.[5][8]
Modulating Target Binding and Conformation
The trifluoroethoxy group is not merely a passive stability enhancer; it actively influences how a molecule interacts with its biological target. Its size and electronic properties can enhance binding affinity and selectivity through favorable hydrophobic and electrostatic interactions within a protein's binding pocket.[2][4] Furthermore, the flexible ether linkage allows the bulky -CF₃ group to adopt multiple conformations, potentially finding optimal orientations to maximize binding energy that a more rigid group could not.[1][9]
Case Studies in Drug Development
The strategic use of fluorinated alkoxy groups is exemplified in several marketed drugs. While direct examples of trifluoroethoxy-containing drugs are emerging, the principles are well-established by the closely related trifluoromethoxy group.
| Drug | Therapeutic Area | Role of the Fluorinated Group |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | The trifluoromethoxy group enhances lipophilicity and metabolic stability, facilitating passage across the blood-brain barrier and improving its bioavailability and half-life.[2] |
| Atogepant | Migraine | The trifluoromethyl groups contribute to enhanced metabolic stability, improved lipophilicity, and increased binding affinity to the CGRP receptor, all critical for an orally bioavailable CNS drug.[2] |
| Mefloquine | Malaria | The two trifluoromethyl groups increase the drug's metabolic stability and lipophilicity, contributing to its long half-life. |
Table 2. Examples of drugs where trifluoromethyl or trifluoromethoxy groups play a critical role in their pharmacological profile.
Experimental Protocols and Workflows
Synthesizing and evaluating trifluoroethoxylated compounds requires robust and validated methodologies. The following protocols provide a framework for the introduction and characterization of this pivotal group.
Synthesis: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a trifluoroethoxylated aromatic heterocycle from its corresponding chloride, a common strategy for improving stability.[6]
Objective: To replace a labile chloro group with a stable trifluoroethoxy group on a heteroaromatic scaffold.
Methodology:
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the heteroaryl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Base Addition: Add potassium tert-butoxide (t-BuOK, 1.1 eq) to the solution.
-
Nucleophile Addition: Slowly add 2,2,2-trifluoroethanol (TFE, 1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired trifluoroethyl ether.
Caption: Workflow for SNAr synthesis.
Evaluation: In Vitro Liver Microsomal Stability Assay
This protocol is a self-validating system to determine a compound's metabolic stability.
Objective: To measure the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoroethoxylated compound.[5]
Methodology:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a working solution by diluting the stock in phosphate buffer. Prepare the NADPH regenerating system solution.
-
Incubation Setup: In a 96-well plate, add the liver microsome solution (e.g., human, rat) to each well. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The 0-minute time point serves as the initial concentration baseline (quenched immediately).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (stopping solution).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Caption: Workflow for metabolic stability assay.
Conclusion
The 2,2,2-trifluoroethoxy group is a high-impact functional moiety that offers a robust solution to pervasive challenges in molecular design. Its ability to concurrently enhance lipophilicity, block metabolic degradation, and improve chemical stability makes it an invaluable tool for medicinal chemists and materials scientists. By modulating the electronic and physical properties of a parent scaffold, the trifluoroethoxy group can dramatically improve a molecule's pharmacokinetic profile and biological efficacy. The strategic and evidence-based application of this group, guided by the principles and protocols outlined in this guide, will continue to drive the development of safer, more effective, and more stable chemical entities across diverse scientific disciplines.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational distributions of helical perfluoroalkyl substances and impacts on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: A Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture—comprising an electron-deficient pyridine core, a reactive chlorine atom at the C-2 position, and a lipophilic trifluoroethoxy group at the C-4 position—offers a powerful toolkit for the construction of complex molecules. The chlorine atom serves as a versatile handle for a range of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The trifluoroethoxy moiety significantly enhances the lipophilicity and metabolic stability of derivative compounds, properties that are highly sought after in the design of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this pivotal intermediate, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its effective application in synthesis. The presence of the electronegative trifluoroethoxy group and the pyridine nitrogen atom influences its solubility, reactivity, and chromatographic behavior.
| Property | Value | Source(s) |
| CAS Number | 885277-01-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅ClF₃NO | [3][5][6] |
| Molecular Weight | 211.57 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CN=C(C=C1OCC(F)(F)F)Cl | [3][6] |
| InChIKey | AEIHRRMIARXQBG-UHFFFAOYSA-N | [3][6] |
Synthesis of the Building Block
The preparation of this compound is typically achieved from readily available pyridine precursors. A common and efficient strategy involves a two-step sequence starting from 2-chloro-4-hydroxypyridine.
Conceptual Rationale: The synthesis leverages the nucleophilicity of the hydroxyl group on the pyridine ring. The choice of a strong base, such as sodium hydride (NaH), is critical to deprotonate the relatively acidic 4-hydroxypyridine, forming a potent pyridinolate nucleophile. This intermediate readily attacks an electrophilic trifluoroethyl source. 2,2,2-Trifluoroethyl triflate is an excellent electrophile due to the exceptional leaving group ability of the triflate anion, driving the reaction to completion under mild conditions.
Detailed Synthetic Protocol:
-
Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate).
-
Deprotonation: Cool the solvent to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the suspension for 10 minutes.
-
Substrate Addition: Add 2-chloro-4-hydroxypyridine (1.0 equivalent) dissolved in a minimal amount of anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas evolution should be observed.
-
Alkylation: Add 2,2,2-trifluoroethyl triflate (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of the C-2 chlorine atom. This position is highly activated towards both nucleophilic displacement and insertion of palladium catalysts, providing access to a vast chemical space.
Nucleophilic Aromatic Substitution (SₙAr)
Mechanistic Rationale: The C-2 position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen atom. Nucleophilic attack at this position generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[7][8] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides a significant stabilizing effect that lowers the activation energy for the reaction.[7][8] The subsequent loss of the chloride ion, a good leaving group, restores aromaticity and yields the substituted product.
Typical SₙAr Protocol (Amination):
-
Setup: In a sealed tube, combine this compound (1.0 eq.), the desired amine (1.5-2.0 eq.), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent: Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the mixture to 80-120°C for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Suzuki-Miyaura Cross-Coupling
Field-Proven Insight: The Suzuki-Miyaura reaction is a powerhouse for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[9] For electron-deficient heteroaryl chlorides like our building block, the choice of catalyst system is paramount. A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is typically required to facilitate the challenging oxidative addition step.[10] The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation.[10]
Representative Suzuki-Miyaura Protocol:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
-
Reagents: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the resulting mixture thoroughly.
-
Heating: Heat the reaction under an inert atmosphere (Argon or Nitrogen) to 80-100°C until the starting material is consumed.
-
Purification: After cooling, filter the reaction mixture through a pad of Celite®, rinsing with ethyl acetate. Concentrate the filtrate and purify the residue via chromatography.
Buchwald-Hartwig Amination
Expert Commentary: While SₙAr is effective for many amines, the Buchwald-Hartwig amination offers a broader substrate scope and often proceeds under milder conditions, making it a cornerstone of modern C-N bond formation.[11][12][13] This palladium-catalyzed reaction is mechanistically distinct from SₙAr and involves a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[11][14][15] The success of this reaction is highly dependent on the ligand used; specialized bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often necessary to promote the key reductive elimination step and prevent catalyst decomposition.[15]
General Buchwald-Hartwig Protocol:
-
Catalyst Loading: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the appropriate ligand if not using a precatalyst, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LiHMDS, 1.5 eq.).
-
Reactants: Add this compound (1.0 eq.) and the desired amine or amine hydrochloride salt (1.1 eq.).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat to 90-110°C, stirring vigorously, for the required time (typically 2-24 hours).
-
Workup: Cool the reaction, quench with water, and extract with an organic solvent. The subsequent purification is typically performed using silica gel chromatography.
Applications in Drug Discovery and Agrochemicals
The trifluoroethoxy-pyridine motif is increasingly found in bioactive molecules. The trifluoroethoxy group enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability. This makes this compound a valuable starting material for synthesizing novel therapeutic agents and next-generation crop protection agents.[16][17]
While specific, publicly disclosed examples for this exact building block are often found within proprietary patent literature, its utility can be inferred from the synthesis of structurally related compounds. For instance, analogous chloropyridine derivatives are key intermediates in the synthesis of kinase inhibitors for oncology, modulators of ion channels for cardiovascular diseases, and various classes of herbicides and fungicides.[17][18]
Conclusion
This compound is a powerful and versatile building block whose value lies in its predictable and high-yielding reactivity. The strategically placed chlorine atom at the C-2 position provides a reliable handle for introducing a wide array of functional groups through well-established and robust synthetic methodologies like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The integral trifluoroethoxy group imparts desirable physicochemical properties crucial for the development of modern pharmaceuticals and agrochemicals. This guide has outlined the core principles and practical protocols necessary to effectively harness the synthetic potential of this important intermediate.
References
- 1. echemhub.com [echemhub.com]
- 2. keyorganics.net [keyorganics.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. PubChemLite - this compound (C7H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Page loading... [wap.guidechem.com]
- 18. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Rich 2-Chloropyridine Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Its application in pharmaceutical and materials science is extensive, particularly for constructing biaryl and hetero-biaryl scaffolds, which are core components of many therapeutic agents and functional materials.[2]
This guide focuses on the Suzuki coupling of a specific, electronically distinct substrate: 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine . This molecule presents a unique set of challenges and opportunities. As a 2-chloropyridine, it is an economically attractive starting material compared to its bromo- or iodo-analogs.[2] However, the high bond dissociation energy of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle inherently difficult.[3] Furthermore, the presence of the electron-donating 4-(2,2,2-trifluoroethoxy) group, while offering valuable electronic properties to the final product, can further complicate the reaction by increasing electron density on the pyridine ring, thus retarding oxidative addition. The pyridine nitrogen itself can also act as a potential ligand for the palladium catalyst, leading to catalyst inhibition.
Overcoming these hurdles requires a carefully orchestrated selection of catalyst, ligand, base, and solvent. This document, grounded in established principles for challenging Suzuki couplings, provides a comprehensive technical guide with detailed protocols, mechanistic insights, and troubleshooting strategies to enable the successful application of this compound in drug discovery and development.
Mechanistic Considerations: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is paramount to rationalizing the experimental conditions and troubleshooting potential issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine. This is often the rate-limiting step for chloro-heterocycles and is facilitated by electron-rich ligands on the palladium.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.
Optimizing Reaction Parameters: A Causality-Driven Approach
The success of the Suzuki coupling with this compound hinges on the judicious selection of each reaction component.
The Catalyst System: Palladium Precursor and Ligand
For challenging substrates like electron-rich 2-chloropyridines, the choice of ligand is critical. Standard ligands such as triphenylphosphine (PPh₃) are often ineffective. The key is to use ligands that are both bulky and electron-rich .
-
Rationale:
-
Electron-richness: Increases the electron density on the palladium center, which facilitates the difficult oxidative addition of the C-Cl bond.
-
Steric Bulk: Promotes the formation of a monoligated, 14-electron Pd(0) species (L-Pd), which is more catalytically active than the corresponding bis-ligated complex. The bulk also accelerates the final reductive elimination step.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard for this type of transformation.
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for heteroaryl chlorides, often allowing for lower reaction temperatures. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich, effective for a wide range of challenging couplings. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly effective ligand for difficult substrates. |
Palladium Precursor: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ are often more convenient as they are more stable to air and are reduced in situ to the active Pd(0) species. Pre-formed palladium precatalysts that incorporate the ligand (e.g., XPhos Pd G2/G3) are also excellent choices as they ensure the correct ligand-to-metal ratio and can lead to more reproducible results.
The Base: The Key to Transmetalation
The base plays a crucial role in activating the boronic acid for the transmetalation step. For the coupling of 2-chloropyridines, strong, non-nucleophilic inorganic bases are generally required.
-
Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium center. Weaker bases may not be sufficient to drive this process to completion, especially with challenging substrates.
Recommended Bases:
| Base | Formula | Key Considerations |
| Potassium Phosphate | K₃PO₄ | A strong, effective base for many challenging Suzuki couplings. |
| Cesium Carbonate | Cs₂CO₃ | A strong base, often used when other bases fail. Its solubility in organic solvents can be beneficial. |
| Potassium Fluoride | KF | Can be effective, particularly when dealing with base-sensitive functional groups. |
The Solvent System: Balancing Solubility and Reactivity
The choice of solvent must ensure adequate solubility of all components, including the inorganic base. Aprotic polar solvents, often in combination with water, are typically employed.
-
Rationale: The addition of water can increase the solubility of the inorganic base and facilitate the formation of the active boronate species. It can also help to stabilize the palladium catalyst.
Recommended Solvents:
| Solvent System | Ratio (v/v) | Notes |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A very common and effective solvent system for Suzuki reactions. |
| Toluene / Water | 4:1 to 10:1 | Another widely used biphasic system. |
| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | A suitable alternative to dioxane. |
Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Conventional Heating Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Caption: Workflow for conventional Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
Protocol 2: Microwave-Assisted Conditions
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[5]
Materials:
-
Same as Protocol 1, but use a microwave-safe reaction vial.
Procedure:
-
Vial Preparation: In a microwave-safe vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
-
Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1 (steps 6-10).
Data Presentation: Comparative Conditions
The following table summarizes typical conditions that have proven effective for the Suzuki coupling of challenging 2-chloropyridine substrates. These serve as a valuable reference for initial screening and optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 12-24 | Good to Excellent | [2] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (3.0) | Toluene | 110 | 18 | Good to Excellent | General Knowledge |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 16 | Low to Moderate | [3] |
| XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | THF/H₂O | 80 | 12 | Excellent | General Knowledge |
Note: Yields are highly dependent on the specific boronic acid coupling partner.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Switch to a more active ligand (e.g., SPhos, XPhos). Use a pre-catalyst. 2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature (up to 120 °C for conventional heating). |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (hydrolysis). | Use a more stable boronic ester (e.g., pinacol ester). Use anhydrous conditions with KF as the base. |
| Homocoupling of Boronic Acid | Presence of oxygen; reaction kinetics favor homocoupling. | Ensure thorough degassing of solvents and use of an inert atmosphere. A more active catalyst system can accelerate the desired cross-coupling over homocoupling. |
| Dehalogenation of Starting Material | Reductive dehalogenation is a known side reaction. | Use a less polar solvent. Ensure the base is not excessively strong or nucleophilic. |
References
Application Note: Palladium-Catalyzed C-N Cross-Coupling of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine with Primary Amines
Introduction: The Strategic Importance of N-Aryl Pyridines
The 2-aminopyridine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of clinically significant pharmaceuticals. Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a cornerstone for medicinal chemists. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods which often require harsh conditions and have limited substrate scope.[1][2]
This application note addresses the specific challenge of coupling primary amines with 2-chloro-4-(2,2,2-trifluoroethoxy)pyridine. The use of heteroaryl chlorides, particularly 2-chloropyridines, presents distinct challenges compared to their bromide or iodide counterparts. These include the slower rate of the initial oxidative addition step and the potential for the pyridine nitrogen's lone pair to coordinate with and inhibit the palladium catalyst.[3][4]
The protocol herein is designed to provide researchers and process chemists with a robust, well-rationalized, and reproducible methodology for synthesizing N-substituted 4-(2,2,2-trifluoroethoxy)pyridin-2-amines, a class of compounds with high potential in pharmaceutical development.
Mechanistic Rationale: The Engine of the Transformation
A deep understanding of the catalytic cycle is paramount for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][5][6]
-
Activation & Pd(0) Formation: The cycle typically begins with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which is reduced in situ to the active L-Pd(0) species by a phosphine ligand or the amine reagent.[5] Alternatively, a pre-formed Pd(0) source like Pd₂(dba)₃ can be used.
-
Oxidative Addition: The electron-rich L-Pd(0) complex undergoes oxidative addition into the C-Cl bond of the pyridine. This is often the rate-limiting step for less reactive aryl chlorides and is critically influenced by the choice of ligand.[1][4][7]
-
Amine Coordination & Deprotonation: The primary amine coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[8][9]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl amine product from the Pd(II) complex, regenerating the active L-Pd(0) catalyst and completing the cycle.[1]
The efficiency of this cycle, particularly for a challenging substrate like a 2-chloropyridine, hinges on the judicious selection of the ligand, base, and solvent to ensure each step proceeds faster than potential deactivating pathways.
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol Design: A Rationale-Driven Approach
The successful coupling of this compound requires careful consideration of each reaction component to overcome the inherent challenges of the substrate.
-
Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined pre-catalysts (e.g., Buchwald's G3 or G4 pre-catalysts) are often superior for aryl chlorides.[3] They form the active Pd(0) species more cleanly and efficiently, which is crucial for challenging couplings. We recommend XPhos Pd G3 for its high activity and air-stability.
-
Ligand: This is the most critical parameter. The oxidative addition of the C-Cl bond requires a highly active catalyst. This is achieved by using bulky, electron-rich dialkylbiaryl phosphine ligands.[1][3][4] These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive. Furthermore, their steric bulk accelerates the final reductive elimination step, outcompeting potential side reactions like hydrodehalogenation.[4] XPhos , embedded in the recommended pre-catalyst, is an excellent choice. BrettPhos is also a highly effective ligand specifically for coupling primary amines.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[4] Sodium tert-butoxide (NaOtBu) is the base of choice for this transformation due to its high basicity and compatibility with aprotic solvents.[3] For substrates with base-sensitive functional groups (not present here), weaker bases like K₃PO₄ or Cs₂CO₃ could be employed, though this may necessitate higher temperatures or longer reaction times.[6]
-
Solvent: The solvent must be aprotic, anhydrous, and capable of maintaining solubility of all components at the reaction temperature.[2][3] Toluene and 1,4-dioxane are excellent choices. It is imperative that the solvent is thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][10]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative primary amine (e.g., benzylamine) on a 1.0 mmol scale.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary amine (e.g., Benzylamine, 1.2 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst, 0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (degassed, 0.2 M concentration relative to the limiting reagent)
-
Ethyl acetate (reagent grade)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® 545
-
Silica Gel (for column chromatography)
Equipment:
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and needle adapter for inert gas
-
Schlenk line or manifold for Argon/Nitrogen
-
Heated stirring plate with temperature control and oil bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried reaction flask containing a magnetic stir bar, add sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Quickly add the XPhos Pd G3 precatalyst (17.9 mg, 0.02 mmol).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure an oxygen-free environment.[4]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.
-
Add the primary amine (e.g., benzylamine, 128.6 mg, 1.2 mmol) via syringe.
-
Finally, add the this compound (227.6 mg, 1.0 mmol). If the pyridine is a solid, it can be added along with the base and catalyst in the first step.
-
Briefly evacuate and backfill the flask with inert gas (3 cycles) to ensure all oxygen introduced during additions is removed.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
-
Workup:
-
Once the reaction is complete (or has reached maximum conversion), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the entire mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[11] Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[10][11] A gradient elution system, such as 5% to 40% ethyl acetate in hexanes, is typically effective for isolating the desired product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure N-substituted 4-(2,2,2-trifluoroethoxy)pyridin-2-amine.
-
Summary of Reaction Parameters
The following table provides a concise summary of the optimized and alternative conditions for this transformation.
| Parameter | Recommended Condition | Alternative/Rationale | Reference(s) |
| Palladium Source | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ / Pd(OAc)₂ (requires in situ reduction, may be less efficient) | [2][3] |
| Ligand | XPhos (4 mol% if not using precat.) | BrettPhos, RuPhos (also highly effective for aryl chlorides and primary amines) | [3][4][5] |
| Base | NaOtBu (1.4 equiv) | K₃PO₄, Cs₂CO₃ (weaker, for base-sensitive groups, may need higher temp.) | [3][4][6] |
| Solvent | Toluene (0.2 M) | 1,4-Dioxane (also effective, ensure peroxide-free) | [2][3] |
| Temperature | 100 °C | 80-110 °C (adjust based on amine reactivity and monitoring) | [4] |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation by oxygen | [4][10] |
Troubleshooting and Key Insights
-
Issue: Low or No Conversion.
-
Cause: Inefficient oxidative addition is the most common culprit for aryl chlorides.[4] Other causes include inactive catalyst due to oxygen/moisture contamination or poor reagent quality.
-
Solution: Ensure a scrupulously inert atmosphere and use truly anhydrous, degassed solvents.[3][4] Confirm the quality of the base (NaOtBu is hygroscopic). If issues persist, increase the reaction temperature to 110 °C or consider a more active ligand system like BrettPhos.[5]
-
-
Issue: Hydrodehalogenation Side Product.
-
Cause: This occurs when the C-Cl bond is cleaved and replaced by a C-H bond. It competes with the desired amination, especially if reductive elimination is slow.[4]
-
Solution: The choice of a bulky, electron-rich ligand like XPhos is specifically designed to accelerate reductive elimination and minimize this pathway.[4] Ensure a slight excess of the amine (1.2-1.5 equivalents) is used to favor the productive coupling.
-
-
Issue: Catalyst Inhibition.
-
Cause: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, inactive species.[3]
-
Solution: Sterically demanding ligands like XPhos create a bulky coordination sphere around the palladium, physically hindering the approach of the pyridine nitrogen and preserving catalyst activity.
-
Safety Information
-
Reagents: Palladium catalysts are precious metals and should be handled with care to minimize waste. Sodium tert-butoxide is a strong base, corrosive, and reacts violently with water. Handle in a glovebox or under an inert atmosphere. Organic solvents like toluene are flammable and should be handled in a well-ventilated fume hood.
-
Procedure: The reaction is performed at elevated temperatures and should be conducted behind a safety shield in a fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022). Pearson. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.).
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. (2015). Organic Chemistry Portal. [Link]
- Should I do solvent extraction for Buchwald–Hartwig amination? - Chemistry Stack Exchange. (2021). Chemistry Stack Exchange. [Link]
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS Green Chemistry Institute. [Link]
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014).
- A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept | Organic Process Research & Development. (2015).
- Use of base metals in Buchwald-Hartwig coupling - Wordpress. (n.d.). ACS Green Chemistry Institute. [Link]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
- Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. (2021). Chemistry Stack Exchange. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2018).
- The Role of the Base in Buchwald-Hartwig Amination - ResearchGate. (2014).
- BH amination side products and purification : r/chemistry - Reddit. (2021). Reddit. [Link]
- Structures for the reaction of 2-chloropyridine with 2via (a) an η²(C... - ResearchGate. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023).
- New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines - MDPI. (2022). MDPI. [Link]
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine in Agrochemical Development
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals
The relentless pursuit of enhanced crop protection agents that are both highly effective and environmentally benign has led researchers to explore novel chemical scaffolds. Among these, fluorinated pyridine derivatives have emerged as a cornerstone in the development of modern herbicides, fungicides, and insecticides. The incorporation of fluorine atoms, particularly the trifluoroethoxy group, into a pyridine ring can significantly modulate a molecule's physicochemical properties. This often results in increased metabolic stability, enhanced binding affinity to target enzymes, and improved translocation within the plant, ultimately leading to superior biological activity.
This document provides detailed application notes and protocols centered on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine , a key building block for the synthesis of a new generation of agrochemicals. Its unique trifluoroethoxypyridine core, combined with a reactive chlorine atom at the 2-position, makes it an exceptionally versatile intermediate for creating diverse and potent active ingredients. We will explore its synthesis, its application in the creation of advanced herbicides, the underlying mechanisms of action, and the protocols for evaluating the biological efficacy of its derivatives.
PART 1: Synthesis of this compound
The synthesis of the title compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While a direct, one-pot synthesis is not commonly reported, a reliable and scalable route can be devised from readily available starting materials. The following protocol is a logical and scientifically sound pathway based on established chemical principles.[1][2]
Synthesis Pathway Overview
The synthesis can be conceptually broken down into two key stages: the formation of the 4-(2,2,2-trifluoroethoxy)pyridine core and the subsequent chlorination at the 2-position.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-hydroxypyridine
This intermediate can be prepared from 4-aminopyridine via a diazotization-hydrolysis sequence, followed by chlorination.[2]
-
Materials: 4-Aminopyridine, Sulfuric Acid, Sodium Nitrite, Water, Copper(I) Chloride, Hydrochloric Acid.
-
Procedure:
-
Dissolve 4-aminopyridine in a solution of concentrated sulfuric acid in water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
Carefully add the diazonium salt solution to a boiling solution of copper(I) chloride in hydrochloric acid.
-
Reflux the mixture for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the crude 2-chloro-4-hydroxypyridine.
-
Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Step 2: Etherification to form this compound
The final step involves the formation of the trifluoroethyl ether via a Williamson ether synthesis or a Mitsunobu reaction.[3]
-
Materials: 2-Chloro-4-hydroxypyridine, 2,2,2-Trifluoroethanol, Sodium Hydride (or Potassium Carbonate), Anhydrous DMF (or Acetonitrile).
-
Procedure (Williamson Ether Synthesis):
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 2-chloro-4-hydroxypyridine in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide.
-
Add 2,2,2-trifluoroethanol to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until completion (typically 4-6 hours).
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
| Step | Reactants | Reagents | Typical Yield |
| 1 | 4-Aminopyridine | H₂SO₄, NaNO₂, CuCl, HCl | 60-70% |
| 2 | 2-Chloro-4-hydroxypyridine | 2,2,2-Trifluoroethanol, NaH | 75-85% |
| Table 1: Summary of synthetic steps and typical yields for this compound. |
PART 2: Application in the Synthesis of Arylpicolinate Herbicides
This compound is an ideal precursor for the synthesis of arylpicolinate herbicides, a class of synthetic auxin herbicides known for their high efficacy at low application rates.[4] The chlorine atom at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl groups, which is a key step in building the final herbicidal molecule.
Case Study: Synthesis of a Halauxifen-methyl Analog
Halauxifen-methyl is a commercial arylpicolinate herbicide.[4][5][6] While its specific synthesis involves a different pyridine core, we can use its structure as a template to illustrate the application of our target intermediate in a Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura coupling for the synthesis of an arylpicolinate herbicide analog.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 equiv), Substituted Arylboronic Acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Sodium Carbonate (2.0 equiv), Toluene/Ethanol/Water (4:1:1 mixture).
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylpicolinate herbicide analog.
-
PART 3: Mechanism of Action of Derived Herbicides
Herbicides derived from this compound, particularly the arylpicolinates, typically function as synthetic auxins .[7][8][9] They mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to metabolic degradation within the plant, leading to a sustained and ultimately lethal response in susceptible broadleaf weeds.[7][10]
The core mechanism involves the herbicide binding to the TIR1/AFB family of auxin co-receptors.[7][11][12] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of a cascade of auxin-responsive genes. This uncontrolled gene expression leads to a series of physiological disruptions, including epinastic growth, ethylene production, and ultimately, plant death.[7][10][13]
Caption: Mechanism of action of synthetic auxin herbicides.
PART 4: Protocols for Bio-Efficacy Evaluation
Evaluating the herbicidal efficacy of novel compounds derived from this compound is crucial. This is typically done through a series of controlled greenhouse and field trials.[14]
Whole-Plant Greenhouse Assay for Post-Emergence Herbicidal Activity
This protocol is designed to assess the efficacy of a new herbicide on a range of broadleaf weed species.[14][15][16]
-
Plant Propagation:
-
Sow seeds of selected broadleaf weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Galium aparine (cleavers)) and a tolerant crop species (e.g., wheat) in pots containing a standard potting mix.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25/18 °C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
When the weed seedlings have reached the 2-4 true leaf stage, prepare a series of herbicide concentrations (e.g., 0.1, 1, 10, 100, and 1000 g ai/ha) of the test compound. A commercial standard (e.g., Halauxifen-methyl) should be included for comparison.
-
Apply the herbicide solutions to the plants using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include an untreated control group for each species.
-
-
Evaluation:
-
At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of the plants, dry in an oven at 70 °C for 72 hours, and weigh to determine the dry weight reduction compared to the untreated control.
-
-
Data Analysis:
-
Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each weed species using a suitable statistical software package (e.g., R with the drc package).
-
| Parameter | Description |
| Test Species | Susceptible broadleaf weeds and a tolerant cereal crop |
| Growth Stage | 2-4 true leaves |
| Application | Post-emergence foliar spray |
| Evaluation | Visual injury (%) and dry weight reduction |
| Endpoint | GR₅₀ (g ai/ha) |
| Table 2: Key parameters for a whole-plant greenhouse bioassay. |
Conclusion
This compound is a high-value intermediate with significant potential in the discovery and development of novel agrochemicals. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. Its true utility lies in its role as a versatile building block, particularly for the creation of potent synthetic auxin herbicides. A thorough understanding of the synthesis of this intermediate, its subsequent derivatization, the mechanism of action of the final products, and robust bio-efficacy testing protocols are all essential for leveraging its full potential in the ongoing effort to enhance global food security.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 5. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. scielo.br [scielo.br]
- 10. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]
- 13. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. analyzeseeds.com [analyzeseeds.com]
- 16. fs.usda.gov [fs.usda.gov]
Application Notes and Protocols for the Development of Novel APIs using a 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine Scaffold
Introduction: The Strategic Advantage of the 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a privileged scaffold. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. This guide focuses on a particularly valuable building block: This compound .
The unique arrangement of substituents on this scaffold offers a trifecta of advantages for drug development professionals. The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions. The pyridine nitrogen itself acts as a hydrogen bond acceptor and influences the overall electronic properties of the molecule. Crucially, the 2,2,2-trifluoroethoxy group at the 4-position imparts several desirable characteristics. Its strong electron-withdrawing nature enhances the reactivity of the 2-chloro position towards nucleophilic attack and can significantly modulate the pKa of the pyridine nitrogen, impacting solubility and target engagement. Furthermore, the trifluoromethyl group is a well-established motif for improving metabolic stability and increasing lipophilicity, which can enhance cell permeability and oral bioavailability.
This document provides a comprehensive overview of the synthetic utility of the this compound scaffold, offering detailed protocols for key transformations and insights into its application in the synthesis of novel Active Pharmaceutical Ingredients (APIs), with a particular focus on the development of kinase inhibitors.
Core Synthetic Strategies: Unleashing the Potential of the Scaffold
The this compound scaffold is primed for diversification through two of the most powerful reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions allow for the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the rapid generation of diverse chemical libraries for biological screening.
I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds for Biaryl and Heterobiaryl APIs
The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl and heterobiaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.[2][3][4] The reaction of this compound with a wide range of boronic acids or their derivatives provides access to a vast chemical space.
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step. Therefore, electron-rich and sterically bulky phosphine ligands are typically employed to facilitate this process. The choice of base is also critical, as it is involved in the transmetalation step. Inorganic bases like potassium carbonate or potassium phosphate are commonly used.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with the this compound scaffold.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube, add this compound, the boronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid/Ester | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-(2,2,2-trifluoroethoxy)pyridine | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(2,2,2-trifluoroethoxy)pyridine | 80-90% |
| 3 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-(2,2,2-trifluoroethoxy)pyridine | 75-85% |
| 4 | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-4-(2,2,2-trifluoroethoxy)pyridine | 70-80% |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine-Containing APIs
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a structural motif found in a vast array of pharmaceuticals.[5][6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines.
A well-executed Buchwald-Hartwig protocol should be robust and reproducible. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is critical to deprotonate the amine and facilitate the catalytic cycle. The selection of the appropriate palladium catalyst and ligand system is paramount for achieving high yields and minimizing side reactions. For electron-deficient chloropyridines, ligands like XPhos or SPhos often provide excellent results.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for the amination of this compound with a variety of amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Pd₂(dba)₃ (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | N-Phenyl-4-(2,2,2-trifluoroethoxy)pyridin-2-amine | 80-90% |
| 2 | Morpholine | 4-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)morpholine | 85-95% |
| 3 | Benzylamine | N-Benzyl-4-(2,2,2-trifluoroethoxy)pyridin-2-amine | 75-85% |
| 4 | Pyrrolidine | 2-(Pyrrolidin-1-yl)-4-(2,2,2-trifluoroethoxy)pyridine | 80-90% |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in Kinase Inhibitor Development: A Case Study Approach
The 2-substituted-4-(2,2,2-trifluoroethoxy)pyridine motif is a valuable pharmacophore in the design of kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, while the substituent at the 2-position can be tailored to occupy the hydrophobic pocket and enhance potency and selectivity.[7][8][9][10]
Case Study: Synthesis of a Hypothetical Pyrazolopyridine-Based Kinase Inhibitor
Many potent kinase inhibitors feature a pyrazolopyridine core.[7] The following workflow illustrates how the this compound scaffold can be utilized to construct such a molecule.
Experimental Workflow: Synthesis of a Pyrazolopyridine Kinase Inhibitor Core
Caption: Workflow for the synthesis of a pyrazolopyridine kinase inhibitor.
This workflow highlights the modularity of using the this compound scaffold. By varying the boronic acid in the Suzuki coupling or the amine in the Buchwald-Hartwig amination, a diverse library of intermediates can be generated. Subsequent cyclization and further functionalization can then lead to a wide range of potential kinase inhibitors.
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and valuable building block for the development of novel APIs. Its predictable reactivity in key cross-coupling reactions, coupled with the beneficial properties imparted by the trifluoroethoxy group, makes it an attractive starting point for drug discovery campaigns. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to efficiently explore the chemical space around this promising scaffold and accelerate the discovery of new and effective therapeutics.
References
- Patel, S., & Burns, N. (2011). Conversion of aryl azides to... Molecules, 28(34). [Link]
- Buchwald, S. L., & Hartwig, J. F. (2008).
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
- Rathod, C., Mithani, A., & Patel, A. S. (n.d.). Structure of some 4-(2,2,2-trifluoroethoxy)-pyridine and 1,3-diaryl-2-propenones derivatives.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. [Link]
- The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed. [Link]
- Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. [Link]
- Structure activity relationship.
- Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl) - PubMed. [Link]
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)
- Buchwald-Hartwig Amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- (12)
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed Central. [Link]
- Kinase inhibitors - P
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. [Link]
- (12)
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. [Link]
- (12)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine Production
Introduction: 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is a critical pyridine-based intermediate, primarily utilized in the synthesis of high-value active pharmaceutical ingredients (APIs). Its structural motif, featuring a chlorinated pyridine ring and a trifluoroethoxy group, imparts unique electronic properties that are essential for the biological activity of downstream compounds. The industrial-scale synthesis of this molecule, however, presents distinct challenges, including the management of hazardous reagents, optimization of reaction kinetics for large volumes, and stringent purity requirements. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable manufacturing process for this compound, focusing on process safety, efficiency, and product quality.
PART 1: Recommended Synthetic Pathway & Strategy
The selected synthetic route is a two-step process designed for industrial applicability, prioritizing commercially available starting materials, manageable reaction conditions, and high overall yield. The strategy begins with the reduction of 2-chloro-4-nitropyridine to form the key intermediate, 2-chloro-4-hydroxypyridine. This is followed by a Williamson ether synthesis to introduce the 2,2,2-trifluoroethoxy side chain.
This pathway is advantageous for scale-up because it avoids overly energetic nitration steps on the pyridine ring directly and utilizes a well-understood, reliable etherification reaction. The intermediates are stable solids that can be isolated with high purity, which is critical for ensuring the quality of the final product.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of the target molecule.
PART 2: Detailed Protocols and Methodologies
Step 1: Synthesis of 2-Chloro-4-hydroxypyridine via Nitro Group Reduction
The reduction of the nitro group at the C4 position is a critical first step. While catalytic hydrogenation is an option, a metal-acid reduction using iron powder and an ammonium chloride catalyst in an aqueous system is often more practical and cost-effective on an industrial scale. This method avoids the need for specialized high-pressure hydrogenation reactors and expensive catalysts.
Materials & Reagents:
| Reagent/Material | Grade | Typical Supplier | Notes |
| 2-Chloro-4-nitropyridine | 97%+ | Sigma-Aldrich, AK Scientific | Starting Material[1][2] |
| Iron Powder | -325 mesh, 99% | Industrial Supplier | High surface area is crucial for reactivity. |
| Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | VWR, Thermo Fisher | Catalyst |
| Deionized Water | N/A | In-house | Solvent |
| Toluene | ACS Reagent Grade | Industrial Supplier | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Technical Grade | Industrial Supplier | For neutralization |
Equipment:
-
Glass-lined or stainless steel reactor (1000 L) with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet.
-
Filtration system (e.g., Nutsche filter-dryer).
-
Liquid-liquid extraction setup.
-
Vacuum drying oven.
Protocol:
-
Reactor Charging: Charge the reactor with deionized water (250 L) and ammonium chloride (12.5 kg). Begin stirring and heat the mixture to 60-65 °C under a nitrogen atmosphere.
-
Iron Addition: Once the temperature is stable, add the iron powder (70 kg, ~5.0 molar equivalents) in portions to manage any initial exotherm.
-
Substrate Addition: Slowly add a solution of 2-chloro-4-nitropyridine (50 kg, 1.0 molar equivalent) dissolved in toluene (50 L) to the reactor over 2-3 hours. The reaction is exothermic; maintain the internal temperature between 85-95 °C using the cooling jacket.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Reaction Work-up: Once complete, cool the reaction mixture to 40-50 °C. Filter the hot mixture through a celite bed in the Nutsche filter to remove the iron oxides and unreacted iron. Wash the filter cake with hot toluene (2 x 25 L).
-
Extraction and Neutralization: Transfer the combined filtrate to a separation vessel. The product is in the aqueous phase as the hydrochloride salt. Separate the organic (toluene) layer. Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate until the pH is 7.0-7.5. The product will precipitate as a solid.
-
Isolation and Drying: Cool the neutralized slurry to 10-15 °C and hold for 2 hours to maximize precipitation. Filter the solid product, wash with cold deionized water (2 x 20 L), and dry under vacuum at 60 °C to a constant weight.
-
Quality Control: Analyze the isolated 2-chloro-4-hydroxypyridine for purity (HPLC, >98%) and identity (¹H NMR, MS). The typical yield is 85-92%.
Step 2: Williamson Ether Synthesis of this compound
This step involves the O-alkylation of the hydroxyl group on the pyridine ring. A strong base is required to deprotonate the weakly acidic hydroxyl group, followed by reaction with a trifluoroethylating agent. Sodium hydride is an effective, non-nucleophilic base for this transformation. 2,2,2-Trifluoroethyl tosylate is a suitable alkylating agent for scale-up. This reaction must be conducted under strictly anhydrous conditions.
Materials & Reagents:
| Reagent/Material | Grade | Typical Supplier | Notes |
| 2-Chloro-4-hydroxypyridine | >98% | From Step 1 | Key Intermediate |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, Acros | Strong, non-nucleophilic base |
| 2,2,2-Trifluoroethyl Tosylate | 98%+ | TCI, Oakwood Chemical | Trifluoroethylating agent |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | Industrial Supplier | Reaction Solvent |
| Anhydrous Hexanes | <50 ppm H₂O | Industrial Supplier | For washing NaH |
| Isopropanol | ACS Reagent Grade | VWR | For quenching |
| Saturated Ammonium Chloride (aq) | N/A | In-house | For work-up |
| Ethyl Acetate | ACS Reagent Grade | Industrial Supplier | Extraction Solvent |
Equipment:
-
Glass-lined reactor (1000 L) with overhead stirring, temperature control, reflux condenser, and a robust nitrogen inlet/bubbler system to ensure an inert atmosphere.
-
Addition funnels for liquid reagents.
-
Filtration and extraction equipment.
-
Rotary evaporator or falling film evaporator for solvent removal.
-
Vacuum distillation setup for final purification.
Protocol:
-
Base Preparation: Charge the reactor with sodium hydride (60% dispersion, 14 kg, ~1.1 molar equivalents) under a strict nitrogen atmosphere. Add anhydrous hexanes (50 L) to wash the mineral oil. Stir for 15 minutes, then stop stirring and allow the NaH to settle. Remove the hexane layer via a dip tube under nitrogen pressure. Repeat the wash once more.
-
Solvent Addition: Add anhydrous THF (300 L) to the washed sodium hydride.
-
Deprotonation: Cool the THF/NaH slurry to 0-5 °C. Add a solution of 2-chloro-4-hydroxypyridine (40 kg, 1.0 molar equivalent) in anhydrous THF (100 L) dropwise over 2-3 hours, maintaining the temperature below 10 °C. Hydrogen gas will evolve; ensure it is safely vented. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Alkylation: Cool the resulting slurry back to 0-5 °C. Add a solution of 2,2,2-trifluoroethyl tosylate (86 kg, 1.15 molar equivalents) in anhydrous THF (100 L) dropwise, keeping the temperature below 10 °C.
-
Reaction Completion: After the addition, slowly warm the reaction mixture to 50-55 °C and hold for 4-6 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Quenching: Cool the mixture to 0-5 °C. Very slowly and carefully add isopropanol (20 L) to quench any unreacted sodium hydride. Then, slowly add a saturated aqueous solution of ammonium chloride (100 L) to quench the reaction.
-
Extraction and Purification: Transfer the mixture to a separation vessel and add ethyl acetate (200 L). Separate the organic layer. Wash the organic layer with brine (2 x 100 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product is typically a dark oil. Purify by vacuum distillation to obtain this compound as a clear liquid or low-melting solid.[3][4][5]
-
Quality Control: Analyze the final product for purity (HPLC/GC, >99%), identity (¹H NMR, ¹³C NMR, MS), and residual solvent content. The typical yield for this step is 75-85%.
PART 3: Quality Control & Analytical Protocols
Stringent analytical control is essential. A highly sensitive and selective LC-MS/MS method is recommended for both final product release and for identifying any potential genotoxic impurities.[6]
Recommended HPLC-MS/MS Method:
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50mm x 4.6mm, 3µm).
-
Mobile Phase: A gradient of Acetonitrile and 10mM Ammonium Acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Mass Spectrometry with electrospray ionization in positive mode (ESI+). Monitor for the parent ion [M+H]⁺ at m/z 212.0.[5]
-
Validation: The method should be validated according to ICH guidelines for specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[6]
PART 4: Safety, Health, and Environmental (SHE) Considerations
Industrial production requires a strict adherence to safety protocols.
Hazardous Materials Overview:
| Substance | Key Hazards | Recommended PPE |
| 2-Chloro-4-nitropyridine | Toxic, Irritant, Harmful if swallowed/inhaled/in contact with skin.[1] | Chemical resistant gloves, safety goggles with face shield, respiratory protection, chemical resistant apron. |
| Iron Powder | Flammable solid. | Standard PPE. Avoid creating dust clouds. |
| Sodium Hydride (NaH) | Highly flammable, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. | Flame-retardant lab coat, chemical resistant gloves, safety goggles with face shield. Must be handled under inert atmosphere. |
| 2,2,2-Trifluoroethyl Tosylate | Corrosive, Lachrymator, Irritant. | Chemical resistant gloves, safety goggles with face shield, work in a well-ventilated fume hood. |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides.[7] | Standard PPE, use in a well-ventilated area away from ignition sources. |
Waste Management:
-
Iron Oxide Waste: The iron oxide sludge from the reduction step should be treated as industrial waste and disposed of according to local regulations.
-
Solvent Waste: Halogenated and non-halogenated solvent waste streams must be segregated. Toluene, THF, and ethyl acetate should be sent for solvent recovery or incineration.
-
Aqueous Waste: The aqueous streams from work-ups should be neutralized and checked for organic content before being sent to a wastewater treatment facility.
Core Reaction Mechanism: Williamson Ether Synthesis
Caption: Mechanism of the Williamson ether synthesis step.
References
- 1. 23056-36-2 2-Chloro-4-nitropyridine AKSci J93444 [aksci.com]
- 2. Chemscene ChemScene | 2-Chloro-4-nitropyridine | 25G | CS-W010890 | 0.98 | Fisher Scientific [fishersci.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. 885277-01-0|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C7H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note and Protocol for the Purification of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine by Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The methodology centers on the use of flash column chromatography, a rapid and efficient technique for the separation of moderately polar organic compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step protocol to achieve high purity of the target compound. The causality behind experimental choices is explained to ensure both reproducibility and adaptability of the method.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. The removal of these contaminants is critical to ensure the integrity and success of subsequent synthetic steps and the biological activity of the final products.
Flash column chromatography, a technique pioneered by Still, Kahn, and Mitra, offers a significant improvement in speed and resolution over traditional gravity-fed column chromatography.[4][5][6] It utilizes positive pressure to force the mobile phase through a column packed with a stationary phase, typically silica gel, enabling rapid and efficient separations.[1][2][7] This application note details a robust and validated protocol for the purification of this compound using this technique.
Physicochemical Properties and Predicted Polarity
A thorough understanding of the physicochemical properties of the target compound is fundamental to developing an effective purification strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₅ClF₃NO | [8] |
| Molecular Weight | 211.57 g/mol | [8] |
| Predicted XlogP | 2.9 | [9] |
| Appearance | Expected to be a solid or oil | Inferred from similar compounds[10] |
The predicted XlogP of 2.9 indicates that this compound is a moderately non-polar compound. This property is the primary determinant for the selection of the stationary and mobile phases for normal-phase chromatography.
Principles of Separation
Flash chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][7] In normal-phase chromatography, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (eluent).
The separation mechanism is based on the following principles:
-
Adsorption: Compounds in the mixture are adsorbed onto the surface of the silica gel.
-
Elution: The mobile phase flows through the column, desorbing and re-adsorbing the compounds as they travel down the column.
-
Differential Migration: More polar compounds interact more strongly with the polar silica gel and thus migrate more slowly. Less polar compounds have a higher affinity for the mobile phase and migrate more quickly.
By carefully selecting the solvent system, a separation between the target compound and its impurities can be achieved.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.
Materials and Reagents
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Triethylamine (optional, for basic impurities)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column (40-60 mm diameter)
-
Compressed air or nitrogen source with a regulator
-
Fraction collector or test tubes
-
Rotary evaporator
Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
The selection of an appropriate solvent system is the most critical step for a successful separation. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for the target compound.[11]
-
Prepare a stock solution of the crude material by dissolving a small amount (1-2 mg) in a volatile solvent like dichloromethane (0.5 mL).
-
Spot the TLC plate: Use a capillary tube to spot the crude mixture onto a TLC plate.
-
Develop the TLC plates: Place the spotted TLC plates in developing chambers containing different ratios of hexane and ethyl acetate. Start with a low polarity mixture and gradually increase the polarity.
-
Initial suggested solvent systems:
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
-
-
Visualize the plates: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Determine the optimal solvent system: The ideal system will show good separation between the spot corresponding to the product and any impurities, with the product spot having an Rf value around 0.3.
Step 2: Column Preparation (Slurry Packing)
-
Select the column size: For 1 gram of crude material, a column with a diameter of approximately 4 cm is appropriate.
-
Prepare the slurry: In a beaker, mix approximately 40-60 g of silica gel with the initial, least polar mobile phase determined from the TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate) to form a slurry.
-
Pack the column:
-
Ensure the column is securely clamped in a vertical position.
-
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.
-
Step 3: Sample Loading
Proper sample loading is crucial for achieving high resolution.
-
Wet Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the crude material is transferred.
-
Drain the solvent until it is level with the top layer of sand.
-
-
Dry Loading (for samples with low solubility in the mobile phase):
-
Dissolve the crude product in a suitable volatile solvent.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Apply Pressure: Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).
-
Collect Fractions: Collect the eluting solvent in appropriately sized test tubes or a fraction collector.
-
Monitor the Separation: Periodically analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Gradient Elution (Optional): If the separation between the product and impurities is not sufficient, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run (e.g., starting with 90:10 Hexane:Ethyl Acetate and slowly increasing the proportion of ethyl acetate).
Step 5: Product Isolation
-
Combine Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Consider using a shallower solvent gradient. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is a 1:40 to 1:100 ratio of crude material to silica gel by weight. | |
| Cracked Column Bed | Column packed unevenly or ran dry. | Ensure the column is packed uniformly and never let the solvent level drop below the top of the silica bed. |
| Product Elutes Too Quickly (Rf too high) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Product Does Not Elute (Rf too low) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Peak Tailing of Basic Compounds | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites.[11] |
Safety and Handling
While a specific safety data sheet for this compound was not available, related halogenated and fluorinated pyridines are classified as hazardous.[12][13] Therefore, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Waste Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following the outlined steps for solvent system optimization, column packing, sample loading, and elution, researchers can consistently obtain the target compound with high purity, which is essential for its use in further research and development.
References
- 1. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 2. What Is Flash Chromatography And Why Is It Important? - Blogs - News [alwsci.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Still, W., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]
- 5. Still, W.C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromtech.com [chromtech.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. PubChemLite - this compound (C7H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 10. 2-(氯甲基)-3-甲基-4-(2,2,2-三氟乙氧基)吡啶盐酸盐 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Chromatography [chem.rochester.edu]
- 12. afgsci.com [afgsci.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Introduction: The Strategic Advantage of the 2,2,2-Trifluoroethoxy Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a widely recognized strategy to enhance key physicochemical and biological properties.[1][2][3][4] The trifluoromethyl group and its bioisosteres, such as the trifluoromethoxy or trifluoroethoxy group, are particularly prized for their ability to modulate lipophilicity, metabolic stability, and binding affinity.[1][2][5] The 2-chloro-4-(2,2,2-trifluoroethoxy)pyridine moiety is a valuable building block that marries the advantageous properties of the trifluoroethoxy group with the versatile reactivity of a chlorinated pyridine ring, a privileged scaffold in medicinal chemistry.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the practical applications and detailed protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this versatile reagent in their synthetic endeavors.
Physicochemical Properties and Handling of this compound
A thorough understanding of the substrate's properties is paramount for successful and safe experimentation. While specific experimental data for this compound is not extensively published, we can infer its characteristics from structurally similar compounds and general chemical principles.
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₇H₅ClF₃NO | - |
| Molecular Weight | 211.57 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines.[6][7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO). | General solubility of organic halides. |
| Reactivity | The chlorine at the 2-position is susceptible to palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the trifluoroethoxy group can influence its reactivity. | General principles of pyridine chemistry and cross-coupling reactions.[8][9] |
| Safety | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information. | Standard laboratory safety protocols for chlorinated and fluorinated organic compounds. |
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[10] For this compound, this reaction opens a direct pathway to a diverse array of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical, as it influences the rate and efficiency of these elementary steps. For electron-deficient and sterically hindered substrates like 2-chloropyridines, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step and facilitate reductive elimination.[11][12]
Catalytic Cycle: Suzuki-Miyaura Reaction
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk tube containing the reagents.
-
Add an additional 8 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): This combination is highly effective for the coupling of challenging aryl chlorides.[8] SPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the C-Cl bond and facilitates the reductive elimination step.
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation.[10] K₃PO₄ is a common choice that is effective and generally well-tolerated by many functional groups.
-
Solvent System (Dioxane/Water): The mixed solvent system aids in the dissolution of both the organic and inorganic reagents. Water also plays a role in activating the boronic acid.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[13][14] Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[13][15] The choice of ligand is crucial to prevent β-hydride elimination from the amido complex and to promote the final reductive elimination step. Bulky, electron-rich phosphine ligands are typically employed.[16]
Catalytic Cycle: Buchwald-Hartwig Amination
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), t-Bu₃P·HBF₄ (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL) to the tube.
-
Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction at 80-100 °C for 16-24 hours.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Choices:
-
Catalyst System (Pd₂(dba)₃/t-Bu₃P·HBF₄): This system is highly active for the amination of aryl chlorides.[17] The bulky and electron-rich tri-tert-butylphosphine ligand facilitates the oxidative addition and reductive elimination steps.
-
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex.
-
Solvent (Toluene): A non-polar, high-boiling solvent is suitable for this reaction, which often requires elevated temperatures.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction provides a direct route to synthesize aryl alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[18][19] This transformation is invaluable for constructing rigid molecular scaffolds and for the synthesis of precursors for further functionalization.
Mechanistic Rationale
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[18][19] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues with homocoupling of the alkyne.[20]
Catalytic Cycle: Sonogashira Coupling
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a degassed solution of this compound (1.0 mmol, 1.0 equiv) in a mixture of THF (8 mL) and triethylamine (4 mL), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).[21]
-
Degas the mixture again for 5 minutes at room temperature.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Causality of Choices:
-
Catalyst System (Pd(PPh₃)₄/CuI): This is a classic and reliable catalyst system for Sonogashira couplings.[21]
-
Base/Solvent (Triethylamine): Triethylamine serves as both the base to deprotonate the terminal alkyne and as a co-solvent.
-
Solvent (THF): THF is a good solvent for the organic substrates and reagents.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[22][23] This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the preparation of complex organic molecules.
Mechanistic Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[24] The final steps are β-hydride elimination to form the alkene product and reductive elimination of HX, which is neutralized by a base, to regenerate the Pd(0) catalyst.[24]
Catalytic Cycle: Heck Reaction
Detailed Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Choices:
-
Catalyst System (Pd(OAc)₂/P(o-tol)₃): This is a classic catalyst system for Heck reactions, particularly with aryl chlorides which require more forcing conditions.
-
Base (Et₃N): A base is required to neutralize the HX generated during the catalytic cycle.[22]
-
Solvent (DMF): A polar, aprotic, high-boiling solvent is necessary to facilitate the reaction at elevated temperatures.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and efficient methods for its functionalization. The protocols provided herein are based on established principles of cross-coupling chemistry and are intended to serve as a starting point for further optimization and exploration. As the demand for novel fluorinated compounds continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of next-generation pharmaceuticals and advanced materials.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.
- Buchwald–Hartwig amin
- Heck reaction. In Wikipedia.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme.
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. ChemicalBook.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Heck Reaction. Organic Chemistry Portal.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. In Wikipedia.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Flow Chemistry: Sonogashira Coupling. University of Pardubice.
- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- The role of fluorine in medicinal chemistry. PubMed.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Sigma-Aldrich.
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. PubChem.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
- This compound. BLDpharm.
- Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (2019, August).
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 97 127337-60-4 [sigmaaldrich.com]
- 7. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Functionalization of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine for the Synthesis of Novel Pyridine Derivatives
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to precisely and efficiently introduce a variety of substituents onto the pyridine ring is therefore a critical endeavor in synthetic organic chemistry.[2] 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine has emerged as a particularly valuable and versatile building block for this purpose.
This molecule possesses two key features that dictate its synthetic utility:
-
A C2-Chloride: The chlorine atom at the 2-position is an excellent leaving group, serving as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.[3]
-
A C4-Trifluoroethoxy Group: This electron-withdrawing group modulates the electronic properties of the pyridine ring. It activates the C2 position towards nucleophilic attack and can influence the efficiency of catalytic cycles in cross-coupling reactions. Furthermore, the trifluoroethoxy moiety itself can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity, in the final target molecules.
This technical guide provides a detailed exploration of the key synthetic transformations of this compound. It offers field-proven protocols, explains the mechanistic rationale behind experimental choices, and presents comparative data to aid researchers, scientists, and drug development professionals in the strategic design and execution of their synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling has revolutionized the synthesis of complex aromatic systems. For a substrate like this compound, these methods provide reliable access to biaryl, alkenyl, alkynyl, and amino-substituted pyridines.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds.[4][5] Despite the lower reactivity of aryl chlorides compared to bromides or iodides, modern catalyst systems enable efficient coupling.[5][6]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[7] The choice of a sufficiently electron-rich and sterically demanding phosphine ligand is critical to facilitate the challenging oxidative addition step with the relatively inert C-Cl bond.
Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%)).
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[7]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[4][7]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
| Coupling Partner (Ar-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 90 | 80-92 |
| 3-Cyanophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-88 |
| Pyridin-3-ylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 |
| Yields are typical estimates based on analogous chloropyridine couplings and may require optimization.[5][8] |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira reaction provides a direct route to 2-alkynylpyridines by coupling the starting material with a terminal alkyne.[9] This reaction is characteristically co-catalyzed by palladium and copper(I) salts.[10]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[9] The palladium cycle mirrors the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[9] The amine base is crucial, serving not only to deprotonate the alkyne but also as a ligand and solvent in some cases.[11]
Protocol 2: General Procedure for Sonogashira Coupling
-
Setup: In a dry Schlenk tube, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and a copper(I) co-catalyst (e.g., CuI (3-10 mol%)).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add a degassed solvent such as DMF or Et₃N, followed by the terminal alkyne (1.1-1.5 eq.) and a degassed amine base (e.g., Et₃N or DIPA, often used as the solvent).[11]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the alkyne's reactivity.[11] Monitor by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry over Na₂SO₄, concentrate, and purify by column chromatography.
| Terminal Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | THF | 60 | 88-96 |
| 1-Heptyne | Pd(dppf)Cl₂ / CuI | Et₃N | Dioxane | 90 | 75-85 |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 100 | 65-78 |
| Yields are typical estimates based on analogous chloropyridine couplings.[12] |
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of 2-aminopyridine derivatives, the Buchwald-Hartwig amination is the premier method, offering broad scope and functional group tolerance.[13][14] The reaction couples the chloropyridine with primary or secondary amines.
Mechanistic Rationale: This catalytic cycle is similar to other cross-couplings but requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to deprotonate the amine, forming a palladium-amido complex after the initial oxidative addition.[15] Reductive elimination from this complex forges the C-N bond.[13] The choice of ligand is paramount, with bulky, electron-rich phosphines (e.g., Xantphos, tBu₃P) being essential for promoting the reductive elimination step, which is often rate-limiting.[15][16]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buch-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a robust stream of argon, charge an oven-dried vial with a strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., Xantphos, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, concentrate, and purify by column chromatography.
| Amine | Pd Precursor / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 85-95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 70-85 |
| Benzylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | K₃PO₄ | Toluene | 100 | 80-90 |
| n-Hexylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 75-88 |
| Yields are typical estimates based on established Buchwald-Hartwig protocols.[16][17] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the C4-trifluoroethoxy group, makes the C2 position susceptible to direct attack by strong nucleophiles.[18] This SNAr pathway offers a complementary, often metal-free, route to substituted pyridines.[3][19]
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism.[18] The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[18] This intermediate is stabilized by resonance, with one resonance form placing the negative charge on the electronegative ring nitrogen, which is a key stabilizing factor.[20][21] Subsequent expulsion of the chloride leaving group restores aromaticity and yields the substituted product.[3]
Protocol 4: General Procedure for SNAr with Amines
-
Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, NMP, or DMSO.
-
Reagent Addition: Add the desired amine (1.1 to 2.5 equivalents). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine or DIPA (2.0-3.0 eq.) to liberate the free amine.[18]
-
Reaction: Stir the reaction mixture at elevated temperatures (80-150 °C) or under microwave irradiation until the starting material is consumed (monitored by TLC/LC-MS). Microwave conditions can significantly accelerate these reactions.[19]
-
Workup: Cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
| Nucleophile | Base (if needed) | Solvent | Conditions | Yield (%) |
| Piperidine | --- | Ethanol | 100 °C, 12 h | 85-95 |
| Ammonium Hydroxide | --- | Dioxane | 120 °C, 24 h | 60-75 |
| Sodium Methoxide | --- | Methanol | 65 °C, 4 h | 90-98 |
| Sodium Thiophenoxide | --- | DMF | 80 °C, 2 h | 88-96 |
| Yields are typical estimates based on SNAr reactions on activated chloropyridines.[18][19] |
Conclusion
This compound is a robust and highly adaptable starting material for the synthesis of a diverse array of functionalized pyridine derivatives. Its reactivity profile allows for strategic C-C, C-N, and C-heteroatom bond formation through both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution pathways. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can achieve high yields and chemoselectivity. The protocols and data provided in this guide serve as a comprehensive resource for chemists in the pharmaceutical and materials science industries, enabling the efficient and predictable synthesis of novel molecular entities.
References
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Side Product Identification in 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of side products in reactions involving 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine, a common building block in medicinal chemistry. Our focus is on leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) to detect, identify, and mitigate these impurities, ensuring the quality and integrity of your synthetic routes.
Introduction: The Challenge of Silent Side Products
This compound is a versatile heterocyclic compound frequently employed in nucleophilic aromatic substitution (SNAr) reactions.[1][2] While it is prized for its ability to introduce the trifluoroethoxy-pyridine moiety into target molecules, its reactivity profile can lead to the formation of unexpected and often isomeric side products. These impurities can complicate downstream processing, impact yield, and, most critically, introduce unwanted pharmacological or toxicological profiles in drug candidates. This guide is designed to equip you with the foundational knowledge and practical workflows to proactively identify and characterize these species using LC-MS.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in a typical SNAr reaction with this reagent?
The primary expected side product arises from the hydrolysis of the starting material or the desired product, especially if aqueous conditions or adventitious water is present. This leads to the formation of the corresponding 2-pyridone derivative.
-
Hydrolysis Product: 4-(2,2,2-Trifluoroethoxy)pyridin-2(1H)-one. This occurs via the displacement of the chloride by water or a hydroxide ion. While 2-chloropyridines are generally resistant to hydrolysis under neutral environmental conditions, the reaction can be facilitated under acidic or basic conditions, particularly at elevated temperatures.[3][4][5]
-
Over-reaction or Di-substitution: Depending on your nucleophile and reaction conditions, it's possible to see reactions at other positions, though less common for the 2-chloro position which is highly activated.[6]
-
Degradation of the Trifluoroethoxy Group: While the C-F bond is strong, harsh reaction conditions could potentially lead to degradation, though this is less common.[7]
Q2: Why is the 2-position of the pyridine ring so reactive towards nucleophiles?
The reactivity of 2-chloropyridine derivatives in SNAr reactions is dictated by the electron-withdrawing nature of the ring nitrogen. Nucleophilic attack at the C-2 (ortho) or C-4 (para) positions allows the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom via resonance.[2][6] This stabilization of the transition state significantly lowers the activation energy for the substitution, making these positions highly susceptible to nucleophilic attack compared to the C-3 (meta) position.[6]
Q3: My reaction involves a different coupling chemistry (e.g., Suzuki, Buchwald-Hartwig). What side products are relevant then?
In cross-coupling reactions, the side product profile shifts:
-
Homo-coupling: You may observe homo-coupling of your boronic acid/ester (in Suzuki reactions) or of the starting pyridine itself, forming a bi-pyridine species.
-
Protodehalogenation: This is a significant side product where the chlorine atom is replaced by a hydrogen atom. This results in the formation of 4-(2,2,2-trifluoroethoxy)pyridine. This can be caused by trace water or other proton sources in the reaction mixture.
-
Hydrolysis: As with SNAr, hydrolysis to the 2-pyridone can still occur, often catalyzed by the basic conditions used in many coupling reactions.[8]
Part 2: Troubleshooting Guide for LC-MS Analysis
This section addresses specific issues encountered during the LC-MS analysis of reaction mixtures containing this compound and its derivatives.
Scenario 1: I see an unexpected peak with the same mass as my desired product. How can I confirm if it's an isomer?
This is a classic challenge, often indicating the formation of a regioisomeric side product.
Causality: The nucleophile may have attacked a different position on an aromatic ring, or a rearrangement may have occurred. For pyridine-containing molecules, subtle differences in electronics can lead to mixtures of isomers.
Troubleshooting Workflow:
-
Optimize Chromatography: The first step is to achieve baseline separation of the two peaks.
-
Action: Decrease the gradient ramp (i.e., slow down the increase in organic solvent).
-
Action: Screen different column chemistries. A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity (π-π interactions) for aromatic and fluorinated compounds compared to a standard C18 column.
-
Action: Modify the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid vs. ammonium formate) to alter selectivity.
-
-
Tandem Mass Spectrometry (MS/MS): If chromatographic separation is challenging, MS/MS is your most powerful tool.
-
Action: Isolate the precursor ion for both the main peak and the unknown peak.
-
Action: Acquire a Collision-Induced Dissociation (CID) spectrum for each.[9] Isomeric compounds will often exhibit different fragmentation patterns due to the different positioning of bonds.[9][10] Analyze for unique fragment ions or significant differences in the relative abundance of common fragments.
-
Scenario 2: I suspect hydrolysis is occurring, but I'm not sure how to identify the 2-pyridone product.
The 2-pyridone is a common side product but has different properties than the chlorinated starting material.
Causality: Water in the reaction solvent or workup is reacting with the electrophilic C-Cl bond. This is often accelerated by heat or the presence of acid/base.[3][5]
Troubleshooting Workflow:
-
Calculate the Expected Mass: First, determine the exact mass of the potential hydrolysis product, 4-(2,2,2-Trifluoroethoxy)pyridin-2(1H)-one (C₇H₆F₃NO₂).
-
Extracted Ion Chromatogram (EIC):
-
Action: Use your LC-MS software to generate an EIC for the [M+H]⁺ adduct of the calculated mass. This will selectively display the chromatogram for only ions of that specific mass-to-charge ratio.
-
-
Chromatographic Behavior:
-
Expectation: The pyridone is significantly more polar than the 2-chloro starting material. Therefore, it should have a much earlier retention time on a reverse-phase column (e.g., C18). Look for an early-eluting peak in your EIC.
-
-
Confirm with MS/MS:
-
Action: Fragment the suspected [M+H]⁺ ion. A characteristic loss for this compound would be the loss of the trifluoroethoxy group or parts thereof.
-
Part 3: Key Experimental Protocols & Data
Protocol 1: General LC-MS Method for Reaction Monitoring
This protocol provides a robust starting point for analyzing reaction mixtures.
-
Sample Preparation:
-
Quench a small aliquot (~5-10 µL) of the reaction mixture.
-
Dilute with a 1:1 mixture of acetonitrile and water to a final concentration of approximately 10-50 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Perform a full scan experiment and, if possible, a data-dependent MS/MS experiment to automatically fragment the most abundant ions.
-
Table 1: Common Species and their Expected [M+H]⁺ m/z Values
| Compound Name | Chemical Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Notes |
| This compound | C₇H₅ClF₃NO | 211.0015 | 212.0088 | Starting Material |
| 4-(2,2,2-Trifluoroethoxy)pyridine | C₇H₆F₃NO | 193.0401 | 194.0474 | Protodehalogenation Product |
| 4-(2,2,2-Trifluoroethoxy)pyridin-2(1H)-one | C₇H₆F₃NO₂ | 193.0351 | 194.0423 | Hydrolysis Product |
Part 4: Visualizing Reaction & Analytical Workflows
Diagram 1: SNAr Reaction and Hydrolysis Side Product Formation
Caption: Reaction scheme showing the desired SNAr pathway and the competing hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Isomeric Impurities
Caption: Decision tree for troubleshooting suspected isomeric impurities using LC-MS/MS.
References
- 1. youtube.com [youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
optimizing reaction temperature for substitutions on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Welcome to the technical support guide for optimizing substitution reactions on 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for your experiments. The guidance herein is structured to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity of this compound and the general parameters for nucleophilic aromatic substitution (SNAr).
Q1: How does the structure of this compound influence its reactivity in SNAr reactions?
A: The reactivity of this substrate is governed by two primary structural features: the pyridine ring and the substituents.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic system. This inherent electron deficiency makes the ring susceptible to attack by nucleophiles. For substitutions at the 2- (ortho) and 4- (para) positions, the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom via resonance, which stabilizes the intermediate and accelerates the reaction.[1][2][3] This makes the 2-chloro position a prime site for substitution.
-
The Substituents:
-
2-Chloro Group: The chlorine atom is a good leaving group for SNAr reactions.
-
4-(2,2,2-trifluoroethoxy) Group: The three fluorine atoms on the ethoxy group exert a powerful inductive electron-withdrawing effect (-I effect). This effect further reduces the electron density of the pyridine ring, making the carbon at the 2-position even more electrophilic and thus more activated for nucleophilic attack. The presence of such an activating group means that this compound is significantly more reactive than unsubstituted 2-chloropyridine.[4][5]
-
Q2: What is a good starting temperature for a typical nucleophilic substitution on this molecule?
A: A prudent starting point for many common nucleophiles (e.g., aliphatic amines, simple alkoxides) is in the range of 60-80 °C .
Because the substrate is activated by both the ring nitrogen and the trifluoroethoxy group, harsh conditions are often unnecessary.[4] Some reactions with highly reactive nucleophiles may even proceed at or near room temperature.[6] It is always advisable to start at a moderate temperature and monitor the reaction's progress before escalating. Heating too aggressively from the outset can lead to byproduct formation.
Q3: How does the choice of nucleophile impact the optimal reaction temperature?
A: The nucleophile's identity is a critical factor. A stronger, more reactive nucleophile will generally require a lower reaction temperature.
-
Strong Nucleophiles (e.g., Thiolates, Alkoxides): These are highly reactive and can often undergo substitution at lower temperatures (e.g., Room Temperature to 60 °C).
-
Moderate Nucleophiles (e.g., Primary/Secondary Aliphatic Amines): These typically require moderate heating to achieve a reasonable reaction rate (e.g., 60-100 °C).
-
Weak Nucleophiles (e.g., Anilines, Phenols, Water): These are less reactive and often require higher temperatures (e.g., 100-140 °C or higher) and a suitable base to facilitate the reaction.
Q4: What role do the solvent and base play in the context of reaction temperature?
A: Solvents and bases are crucial for creating an optimal environment for the SNAr reaction, which in turn influences the required temperature.
-
Solvent: Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are highly recommended.[7] These solvents effectively dissolve the reagents but do not strongly solvate the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and more reactive, often allowing for lower reaction temperatures compared to protic solvents (like ethanol or water).[8] Protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy required for the reaction, thus necessitating higher temperatures.[8]
-
Base: A base is often required, particularly if the nucleophile is neutral (e.g., an amine, alcohol, or thiol). The base serves two potential purposes:
-
Deprotonation: For weakly acidic nucleophiles like alcohols or phenols, a strong base (e.g., NaH, KHMDS) is used to generate the more potent anionic nucleophile (alkoxide/phenoxide).
-
Scavenging Acid: For amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA) is used to neutralize the HCl that is formed during the reaction. This prevents the protonation and deactivation of the amine nucleophile. The choice of a soluble and effective base can lead to cleaner reactions at lower temperatures.[4]
-
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q1: My reaction is very slow or incomplete, even after several hours. How should I adjust the temperature?
A: If you observe low conversion, a temperature increase is a logical next step, but it should be done systematically.
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the temperature in controlled increments of 10-20 °C. After each increase, allow the reaction to stir for a set period (e.g., 2-4 hours) and re-analyze for conversion by TLC or LC-MS. This helps identify the minimum effective temperature.
-
Verify Reagent Reactivity: Ensure your nucleophile is not degraded and that your solvent is anhydrous, as water can interfere with many nucleophiles and bases.
-
Check Your Base: If using a base like K₂CO₃, ensure it is finely powdered and that stirring is adequate to overcome its limited solubility in some organic solvents. Switching to a more soluble base like Cs₂CO₃ may improve reaction rates at a given temperature.
-
Consider Solvent Effects: If you are not already using a polar aprotic solvent, switching to one like DMF or DMSO will significantly enhance nucleophile reactivity and may allow the reaction to proceed without a drastic temperature increase.
Q2: I am observing significant byproduct formation. Could the reaction temperature be too high?
A: Yes, excessive temperature is a common cause of side reactions and decomposition.
Common Byproducts & Solutions:
-
Decomposition of Starting Material or Product: Many complex organic molecules are not stable at very high temperatures (>150 °C) for extended periods.
-
Solution: Lower the temperature and allow the reaction to run for a longer time. If the reaction is still too slow, consider using a more reactive nucleophile (if possible) or switching to a more effective solvent/base system.
-
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile itself, leading to an unwanted dimethylamino-substituted pyridine byproduct.
-
Solution: Lower the reaction temperature. If high heat is unavoidable, consider a more robust solvent like DMSO or a high-boiling-point ether (e.g., diglyme).[7]
-
-
Elimination or Rearrangement Reactions: Depending on the nucleophile and product structure, high temperatures can sometimes promote alternative reaction pathways.
-
Solution: Decrease the temperature. The desired SNAr pathway typically has a lower activation energy than many decomposition or side reactions.
-
The flowchart below provides a logical workflow for addressing these common issues.
Caption: A decision workflow for optimizing reaction temperature.
Section 3: Protocols and Reference Data
Table 1: Recommended Starting Conditions for SNAr with this compound
This table provides general starting points for various classes of nucleophiles. Optimization will be required for specific substrates.
| Nucleophile Class | Example | Recommended Base | Recommended Solvent | Starting Temp. (°C) |
| Primary Aliphatic Amine | Benzylamine | K₂CO₃ (2.0 eq) | Acetonitrile, DMF | 60 - 80 |
| Secondary Aliphatic Amine | Morpholine | K₂CO₃ (2.0 eq) | DMF, DMSO | 70 - 90 |
| Aromatic Amine | Aniline | Cs₂CO₃ (2.0 eq) | DMSO, Toluene | 100 - 140 |
| Aliphatic Alcohol / Alkoxide | Sodium Ethoxide | None (if pre-formed) | THF, Ethanol | 25 - 60 |
| Phenol / Phenoxide | Phenol | K₂CO₃ or Cs₂CO₃ (1.5 eq) | DMF, DMSO | 90 - 120 |
| Thiol / Thiolate | Thiophenol | K₂CO₃ (1.5 eq) | DMF, Acetonitrile | 25 - 70 |
Experimental Protocol: Synthesis of 2-Morpholino-4-(2,2,2-trifluoroethoxy)pyridine
This protocol provides a detailed, self-validating methodology for a typical SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and potassium carbonate.
-
Solvent & Reagent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the starting material). Begin vigorous stirring. Add the morpholine via syringe.
-
Heating & Monitoring: Place the flask in a pre-heated oil bath at 80 °C. Monitor the reaction progress every 1-2 hours by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS. The starting material should be consumed, and a new, more polar spot (the product) should appear.
-
Workup: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
The workflow for this protocol is visualized below.
Caption: General experimental workflow for SNAr reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
effective removal of impurities from crude 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Welcome to the technical support guide for the effective purification of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and professionals in pharmaceutical development. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose issues and rationally design effective purification strategies.
Introduction: The Challenge of Purity
This compound is a key heterocyclic building block, notably serving as a critical intermediate in the synthesis of proton pump inhibitors like Lansoprazole.[1][2][3] The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), impacting its safety and efficacy. The unique electronic properties conferred by the chloro-, trifluoroethoxy-, and pyridine moieties present specific challenges in removing structurally similar impurities, residual reagents, and degradation products. This guide offers a systematic, problem-oriented approach to achieving high purity.
Section 1: Understanding the Impurity Profile
Effective purification begins with identifying the potential contaminants. Impurities in a crude sample are not random; they are direct consequences of the synthetic route, reaction conditions, and workup procedures.
Question: What are the most common impurities I should expect in my crude this compound, and how can I detect them?
Answer: Your impurity profile will be specific to your synthesis, but most routes share common potential contaminants. We can categorize them as shown in the table below. Thin-Layer Chromatography (TLC) is an excellent initial tool for qualitative assessment, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for quantitative analysis and identification.
| Impurity Category | Potential Species | Likely Source | Recommended Analytical Method |
| Starting Materials & Intermediates | Unreacted 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine[2] | Incomplete chlorination reaction. | HPLC, LC-MS, TLC (may require different mobile phase) |
| Precursors like 2,3-lutidine or other dichloropyridines[2][4] | Carry-over from earlier synthetic steps. | GC-MS, ¹H NMR | |
| Reagent-Related Byproducts | Residual chlorinating agents (e.g., SOCl₂, POCl₃) and their decomposition products[2][4][5] | Incomplete quenching or removal during workup. | Quenching byproducts may be visible by NMR or LC-MS. |
| Isomeric Impurities | Positional isomers of the trifluoroethoxy group or chloro- group | Lack of regioselectivity in substitution reactions.[4] | HPLC, GC-MS, High-resolution MS, ¹H/¹⁹F NMR |
| Degradation Products | Hydrolysis product (2-Hydroxy-4-(2,2,2-trifluoroethoxy)pyridine) | Exposure to moisture or harsh pH during workup or storage.[6] | LC-MS, HPLC |
| Residual Solvents | Dichloromethane (DCM), Ethyl Acetate, Toluene, DMF[2][4][5] | Incomplete removal during evaporation/distillation. | ¹H NMR, GC-MS (headspace) |
| Water | H₂O | Atmospheric exposure (pyridines are often hygroscopic), incomplete drying of solvents or product.[7][8][9] | Karl Fischer Titration, ¹H NMR (in DMSO-d₆) |
Section 2: Troubleshooting Guides & Purification FAQs
This section addresses common experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
FAQ Cluster 1: Liquid-Liquid Extraction (LLE)
The basic nitrogen of the pyridine ring is the most powerful chemical handle for purification. Exploiting its ability to be protonated and deprotonated is the cornerstone of an effective initial cleanup.
Question: My initial aqueous workup isn't removing a significant amount of impurities. How can I leverage the pyridine chemistry for a more effective extraction?
Answer: A simple water wash is often insufficient. You should perform an acid-base extraction . This technique separates your basic product from neutral and acidic impurities by reversibly moving it between the organic and aqueous phases.
-
The Principle: By washing your organic solution with dilute acid (e.g., 1-2 M HCl), you protonate the pyridine nitrogen, forming a water-soluble pyridinium salt. Neutral organic impurities remain in the organic layer, which is discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) deprotonates the pyridinium salt, regenerating your water-insoluble product, which can then be extracted back into a fresh organic solvent.[10][11] This process effectively "washes" your product.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Repeat 2-3 times. Combine the aqueous (acidic) layers; this now contains your protonated product.
-
Back-Extraction (Optional but Recommended): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any residual neutral impurities that may have been carried over.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the pH is > 9. You may see the product precipitate or form an oil.
-
Product Extraction: Extract the basified aqueous layer 3 times with a fresh organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Combine the organic layers containing the purified product, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Caption: Logic flow for purifying pyridines via acid-base extraction.
FAQ Cluster 2: Crystallization & Recrystallization
For solid products, recrystallization is a powerful method for achieving high purity by removing impurities that are either more soluble or less soluble in the chosen solvent system.
Question: My product has oiled out or refuses to crystallize from a single solvent. What is the best approach?
Answer: This is a common issue, especially for complex organic molecules. The solution lies in systematic solvent screening and employing a multi-solvent system. Pyridine-containing molecules can sometimes exhibit poor crystallization behavior.[12]
-
The Principle: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[13] If no single solvent meets this criterion, a binary (two-solvent) system is used. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Gentle heating to clarify, followed by slow cooling, often induces crystallization.
-
Systematic Screening: Test the solubility of a small amount of crude material in a range of solvents (see table below) at room temperature and with heating.
-
Use a Binary System: If a single solvent is not effective, dissolve your compound in a minimal amount of a hot "good" solvent (e.g., DCM, Acetone, EtOAc). Then, add a hot "anti-solvent" (e.g., Hexanes, Heptane, Petroleum Ether) dropwise until turbidity persists. Add a few drops of the "good" solvent to re-clarify and then allow to cool slowly.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.
-
Cool Slowly: Rapid cooling ("crashing out") traps impurities. Allow the flask to cool to room temperature undisturbed, then move it to a 0-4 °C refrigerator.
| Solvent | Polarity | Boiling Point (°C) | Good For | Often Paired With (as anti-solvent) |
| Hexanes/Heptane | Non-polar | 69 / 98 | Non-polar compounds | Dichloromethane, Ethyl Acetate, Acetone |
| Toluene | Non-polar | 111 | Aromatic compounds, high temp. | Hexanes |
| Dichloromethane (DCM) | Polar Aprotic | 40 | General purpose "good" solvent | Hexanes, Pentane |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | Compounds of intermediate polarity | Hexanes, Heptane |
| Acetone | Polar Aprotic | 56 | Polar compounds, good solvent power | Water, Hexanes |
| Isopropanol (IPA) | Polar Protic | 82 | Polar compounds, H-bond donors/acceptors | Water, Hexanes |
| Water | Polar Protic | 100 | Polar, salt-like compounds | Acetone, Ethanol, Methanol |
FAQ Cluster 3: Column Chromatography
When LLE and recrystallization are insufficient, particularly for removing isomeric impurities, flash column chromatography is the method of choice.
Question: I am running a silica gel column, but my product is smearing and the peak is tailing badly. What is happening and how do I fix it?
Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[14]
-
The Principle: Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your pyridine interacts strongly with these acidic sites via acid-base interactions. This causes a portion of your compound to "stick" to the column, resulting in a smeared or "tailed" peak, poor separation, and sometimes low recovery.[14]
-
The Solution: To prevent this, you must neutralize or "mask" the acidic sites on the silica. This is most commonly achieved by adding a small amount of a competing, volatile base to your mobile phase (eluent). Triethylamine (TEA) at 0.5-1% (v/v) is the standard choice.[14] The TEA preferentially interacts with the silanol groups, allowing your pyridine product to elute symmetrically.
-
Choose a Baseline Eluent: Based on TLC analysis, find a solvent system (e.g., Hexanes/EtOAc) that gives your product an Rf value of ~0.3.
-
Dope the Eluent: Add 0.5-1% triethylamine to the chosen eluent mixture.
-
Prepare the Column:
-
Dry Pack: Fill the column with dry silica gel.
-
Wet Pack (Recommended): Prepare a slurry of silica gel in your TEA-doped eluent and pour it into the column. This ensures a more uniform packing.
-
-
Load the Sample: Dissolve your crude product in a minimal amount of the TEA-doped eluent. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elute and Collect: Run the column using the TEA-doped eluent, collecting fractions and analyzing them by TLC.
Caption: How triethylamine (TEA) addititive prevents peak tailing of basic pyridines.
Section 3: Final Product Handling
Question: I have successfully purified my product. How should I store it to maintain its purity?
Answer: Proper storage is crucial to prevent degradation. Purified this compound should be stored in a tightly sealed, amber glass bottle to protect it from moisture and light.[7] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.
References
- 1. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 [chemicalbook.com]
- 2. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 9. drying pyridine | VIPEr [ionicviper.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
optimizing the workup procedure to maximize the recovery of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of maximizing the recovery and purity of this important synthetic intermediate. The following content is structured to provide both high-level guidance through frequently asked questions and in-depth solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and how does it influence the workup?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2] This involves the reaction of 2-chloro-4-hydroxypyridine with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or halide, in the presence of a base. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF, acetonitrile) will dictate the primary impurities and, therefore, the workup strategy. The workup will focus on removing the unreacted starting materials, the base, and any inorganic salts generated.
Q2: My overall yield is low. At what stage of the workup am I most likely losing my product?
A2: Product loss can occur at several stages. The most common points of loss are during the aqueous extraction steps, especially if the pH is not controlled, or during purification if the incorrect techniques are chosen. The trifluoroethoxy group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 2-chloro-4-hydroxypyridine, which may be more water-soluble.[3] Additionally, incomplete extraction or premature precipitation during solvent removal can lead to significant losses.
Q3: What are the key safety precautions to consider during the workup of this compound?
A3: The workup involves handling halogenated pyridines and trifluoroethoxy compounds, which require specific safety measures. 2,2,2-Trifluoroethanol, a potential starting material or byproduct, is toxic if swallowed or inhaled and can cause serious eye damage.[4][5] It is also suspected of damaging fertility.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
Troubleshooting Guides
Problem 1: Low Recovery After Aqueous Extraction
Symptoms:
-
Significantly lower than expected yield of crude product after evaporation of the organic solvent.
-
Analysis of the aqueous layer (e.g., by TLC or LC-MS) shows the presence of the desired product or a hydrolyzed byproduct.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH of the Aqueous Phase | The pyridine nitrogen can be protonated at low pH, increasing the water solubility of the product. Conversely, strongly basic conditions can promote hydrolysis of the trifluoroethoxy group.[3] | - Maintain a neutral to slightly basic pH (7-8) during the extraction. - Use a saturated sodium bicarbonate solution for neutralization instead of a strong base. - If the product is suspected to be in the aqueous layer, re-extract with a suitable organic solvent after adjusting the pH. |
| Insufficient Extraction | The product may have some solubility in the aqueous phase, requiring multiple extractions for complete removal. | - Perform at least three extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Use a sufficient volume of extraction solvent. A general rule of thumb is to use a volume of organic solvent that is at least one-third the volume of the aqueous phase for each extraction. |
| Emulsion Formation | The presence of polar solvents like DMF or DMSO from the reaction mixture can lead to the formation of an emulsion, trapping the product between the two layers. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If an emulsion persists, filter the mixture through a pad of Celite. - Allow the mixture to stand for an extended period to allow for phase separation. |
Problem 2: Product Contamination and Purification Challenges
Symptoms:
-
The isolated crude product is an oil when it is expected to be a solid.
-
Multiple spots are observed on TLC analysis of the crude product.
-
Co-elution of impurities with the product during column chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Unreacted Starting Materials | Incomplete reaction will leave unreacted 2-chloro-4-hydroxypyridine and the trifluoroethylating agent in the crude product. | - Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. - During the workup, a wash with a dilute base can help remove the acidic 2-chloro-4-hydroxypyridine. |
| Side-Reaction Byproducts | Potential side reactions include elimination of the trifluoroethylating agent or reaction at the pyridine nitrogen. | - Analyze the crude product by LC-MS or GC-MS to identify the byproducts. - Adjust the reaction conditions to minimize side reactions (e.g., lower temperature). |
| Ineffective Purification | The polarity of the product and impurities may be too similar for effective separation by standard methods. | - Column Chromatography: If peak tailing is observed, add a small amount of a competing base like triethylamine (0.1-1%) to the eluent.[8] A gradient elution (e.g., from 5% to 30% ethyl acetate in hexanes) can improve separation.[9] - Recrystallization: Screen for a suitable solvent system. A single solvent should dissolve the compound when hot but not at room temperature.[10] For a two-solvent system, the first solvent should dissolve the compound well, while the second should be a poor solvent in which the compound is insoluble.[11] |
Experimental Protocols
General Workup Procedure
This protocol is a general guideline and may require optimization based on the specific reaction conditions and scale.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing water or a saturated aqueous solution of ammonium chloride.[12] Stir for 10-15 minutes.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove acidic impurities)
-
Brine (saturated aqueous NaCl solution) to aid in drying.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Column Chromatography
-
Slurry Preparation:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Add a small amount of silica gel to the dissolved product and concentrate it to a dry powder.
-
-
Column Packing and Elution:
-
Pack a silica gel column with a non-polar solvent (e.g., hexanes).
-
Load the dried product slurry onto the top of the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. A typical starting point is a gradient of 5% to 30% ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Workup and Purification Workflow
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Home Page [chem.ualberta.ca]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Solvent Selection for 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Introduction
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is a key intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of two powerful electron-withdrawing features: the ring nitrogen and the 4-(2,2,2-trifluoroethoxy) group. This electronic profile makes the chlorine atom at the C2 position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
However, achieving optimal reaction rates, yields, and purity is critically dependent on the reaction environment, with solvent selection being the most influential factor. This guide provides in-depth technical support for researchers, addressing common challenges and questions related to solvent choice in SNAr reactions involving this substrate. We will explore the underlying chemical principles to empower you to make informed, effective decisions in your experimental design.
Part 1: The Chemistry of Reactivity: The SNAr Mechanism
To understand solvent effects, we must first understand the reaction pathway. The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion (Cl-), yielding the final substituted product.
The formation of the charged Meisenheimer complex is typically the rate-determining step. Therefore, any factor that stabilizes this intermediate will accelerate the reaction.
Technical Support Center: Managing Exothermic Events in the Large-Scale Synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine. This document is designed for researchers, scientists, and drug development professionals engaged in scaling this synthesis. Our focus is on providing field-proven insights and actionable troubleshooting strategies to safely manage the significant exothermic events inherent in this process. The guidance herein is structured to explain the causality behind experimental choices, ensuring a self-validating and safe operational workflow.
Understanding the Core Exotherm: The Chemistry of the SNAr Reaction
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The core of this transformation involves the displacement of the chlorine atom at the C4 position of 2,4-dichloropyridine by the 2,2,2-trifluoroethoxide anion.
The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient.[1] This deficiency is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making them highly susceptible to attack by nucleophiles.[1][2][3] The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer-like complex), and its subsequent stabilization to form the final product releases a significant amount of energy in the form of heat.[2] It is this rapid, energy-releasing step that constitutes the primary thermal hazard. Computational studies of similar SNAr reactions confirm they are often highly exothermic.[4]
References
Validation & Comparative
A Predictive Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical endeavor. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine, a halogenated and ether-linked pyridine derivative of interest in medicinal chemistry. In the absence of a complete, publicly available experimental spectrum for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogues to provide a robust, predictive assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three protons on the pyridine ring and the two protons of the trifluoroethoxy group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom in the pyridine ring, the trifluoroethoxy group, and the electron-donating effect of the ether oxygen.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.15 - 8.25 | d | JH6-H5 = 5.5 - 6.0 Hz |
| H-5 | 6.90 - 7.00 | dd | JH5-H6 = 5.5 - 6.0 Hz, JH5-H3 = 2.0 - 2.5 Hz |
| H-3 | 7.05 - 7.15 | d | JH3-H5 = 2.0 - 2.5 Hz |
| -OCH₂- | 4.60 - 4.70 | q | JH-F = 8.0 - 9.0 Hz |
Rationale for ¹H Assignments:
-
H-6: This proton is adjacent to the electronegative nitrogen atom, resulting in the most downfield chemical shift among the ring protons. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 and H-3, leading to a doublet of doublets. The larger coupling constant arises from the ortho-coupling with H-6, while the smaller coupling constant is due to the meta-coupling with H-3.
-
H-3: This proton is situated between the chlorine atom and the trifluoroethoxy group. It will appear as a doublet due to meta-coupling with H-5.
-
-OCH₂-: The methylene protons are adjacent to the highly electronegative trifluoromethyl group, causing a significant downfield shift. The signal will be split into a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the trifluoroethoxy side chain. The chemical shifts will be influenced by the electronegativity of the substituents and their positions on the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 153 |
| C-4 | 163 - 165 |
| C-6 | 148 - 150 |
| C-5 | 110 - 112 |
| C-3 | 108 - 110 |
| -OCH₂- | 65 - 67 (q, JC-F ≈ 35-40 Hz) |
| -CF₃ | 122 - 124 (q, JC-F ≈ 275-280 Hz) |
Rationale for ¹³C Assignments:
-
C-2 and C-4: These carbons are directly attached to the electronegative chlorine and oxygen atoms, respectively, resulting in the most downfield chemical shifts in the aromatic region. C-4, being attached to the more electron-donating ether oxygen, is expected to be slightly more downfield than C-2.
-
C-6: This carbon is adjacent to the nitrogen atom, leading to a downfield shift.
-
C-3 and C-5: These carbons are expected to be the most upfield of the ring carbons.
-
-OCH₂-: The chemical shift of this carbon is influenced by the adjacent oxygen and the trifluoromethyl group. It will appear as a quartet due to coupling with the fluorine atoms.
-
-CF₃: This carbon will exhibit a quartet with a large coupling constant due to the one-bond coupling with the three fluorine atoms.
Comparison with Structurally Related Compounds
To substantiate these predictions, a comparison with the experimental NMR data of simpler, related molecules is instructive.
2-Chloropyridine:
-
¹H NMR (CDCl₃): The proton at C6 appears around 8.39 ppm, C4 at 7.64 ppm, C5 at 7.23 ppm, and C3 at 7.32 ppm.[1]
-
¹³C NMR (CDCl₃): The carbons appear at approximately 150.3 ppm (C2), 123.7 ppm (C3), 138.6 ppm (C4), 122.8 ppm (C5), and 149.6 ppm (C6).
The presence of the electron-withdrawing chlorine at C2 in our target molecule will have a similar deshielding effect on the adjacent carbons and protons.
2,2,2-Trifluoroethanol:
-
¹H NMR (CDCl₃): The methylene protons (-CH₂-) typically appear as a quartet around 3.9 ppm with a JH-F of approximately 8.5 Hz.[2]
-
¹³C NMR (CDCl₃): The methylene carbon (-CH₂-) is observed as a quartet around 61 ppm (JC-F ≈ 38 Hz), and the trifluoromethyl carbon (-CF₃) is a quartet around 124 ppm (JC-F ≈ 277 Hz).
The trifluoroethoxy group in our target molecule will exhibit a similar characteristic quartet pattern for both the ¹H and ¹³C signals of the -OCH₂CF₃ moiety, although the chemical shifts will be influenced by the attachment to the pyridine ring.
Experimental Protocols
For the acquisition of high-quality NMR spectra of this compound, the following general protocol is recommended:
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
Visualizing Coupling Relationships
The following diagram illustrates the predicted proton coupling network within the this compound molecule.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling relationships.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral assignment of this compound. By dissecting the molecule into its constituent fragments and analyzing the expected electronic effects, we have established a reliable set of predicted chemical shifts and coupling constants. This information serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their experimental data and verify the structure of their synthesized materials. The comparison with known analogues provides a strong foundation for the validity of these predictions.
References
analysis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine by mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: A Comparative Analysis of Ionization Techniques
For researchers, scientists, and professionals in drug development, the precise structural characterization and quantification of novel chemical entities are paramount. This compound, with its unique combination of a chlorinated pyridine core and a trifluoroethoxy side chain, presents an interesting analytical challenge.[1][2] Its molecular formula is C₇H₅ClF₃NO, and it has a monoisotopic mass of approximately 211.00 g/mol .[1] This guide provides a comprehensive analysis of how to approach the characterization of this molecule using mass spectrometry, with a focus on comparing the industry's two primary ionization techniques: Electron Impact (EI) and Electrospray Ionization (ESI). We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to ensure a trustworthy and authoritative overview.
Foundational Principles: Mass Spectrometry of Halogenated Compounds
Before comparing techniques, it is crucial to understand a key feature of any chlorinated compound's mass spectrum: the chlorine isotopic pattern. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[3] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the second peak (M+2) having roughly one-third the intensity of the first (M).[3] This signature is a powerful diagnostic tool for confirming the presence of chlorine in an unknown analyte.
Analysis by Gas Chromatography / Electron Impact Mass Spectrometry (GC/EI-MS)
Electron Impact (EI) is a classic, high-energy ionization technique.[4] When coupled with Gas Chromatography (GC), it is a robust method for analyzing volatile and thermally stable compounds, categories into which many pyridine derivatives fall.[5][6]
The Rationale Behind EI-MS
In the EI source, the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV), which is more than enough energy to dislodge an electron, creating a radical cation (M•⁺).[4] The excess energy imparted to this molecular ion causes it to undergo extensive and predictable fragmentation. This fragmentation pattern is like a molecular fingerprint, providing rich structural information that can be used for definitive identification, often by comparison to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[7][8]
Predicted Fragmentation Pathway for this compound
-
Molecular Ion (M•⁺): The molecular ion will be observed at m/z 211 and 213, showing the characteristic ~3:1 isotopic ratio for a single chlorine atom.
-
Loss of Chlorine Radical (•Cl): A common fragmentation pathway for chloroaromatics is the homolytic cleavage of the C-Cl bond, which would yield an ion at m/z 176.[9]
-
Cleavage of the Ether Bond: The C-O bond of the ether is a likely point of cleavage.
-
Loss of •OCH₂CF₃: Cleavage could result in the loss of the trifluoroethoxy radical, leading to a 2-chloropyridin-4-yl cation at m/z 112/114.
-
Loss of the Pyridine Ring: Alternatively, charge retention on the side chain could lead to an ion at m/z 99 ([OCH₂CF₃]⁺).
-
-
Side-Chain Fragmentation: The trifluoroethoxy group can fragment through the loss of a trifluoromethyl radical (•CF₃), a highly stable radical. This would lead to a fragment from the larger ion. For example, the molecular ion could lose •CF₃ to give an ion at m/z 142/144.
-
Pyridine Ring Fission: Like pyridine itself, the aromatic ring can undergo cleavage, typically involving the loss of HCN, leading to smaller fragments in the lower m/z region.[10]
Caption: Predicted EI-MS Fragmentation Pathway.
Analysis by Liquid Chromatography / Electrospray Ionization Mass Spectrometry (LC/ESI-MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that has become the cornerstone of modern LC-MS analysis.[11] It excels at ionizing polar and semi-polar molecules directly from a liquid phase, making it highly compatible with the reversed-phase liquid chromatography commonly used in pharmaceutical analysis.[12][13]
The Rationale Behind ESI-MS
In ESI, a high voltage is applied to a liquid sample as it is nebulized, creating a fine spray of charged droplets.[11] As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. This process is gentle and typically results in the formation of intact protonated molecules [M+H]⁺ (in positive ion mode) or deprotonated molecules [M-H]⁻ (in negative ion mode), with minimal fragmentation.[14] This makes ESI ideal for confirming the molecular weight of a compound. For this analyte, the pyridine nitrogen is a basic site readily accepting a proton, making positive ion mode the logical choice.
Predicted Ions and Tandem MS (MS/MS) Analysis
For this compound, ESI-MS in positive ion mode is expected to produce:
-
Protonated Molecule [M+H]⁺: A strong signal at m/z 212, accompanied by its isotopic partner at m/z 214 in a ~3:1 ratio. This is consistent with analyses of similar compounds like 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, which readily forms an [M+H]⁺ ion.[15]
-
Adducts: Depending on the mobile phase composition, adducts such as the sodium adduct [M+Na]⁺ (m/z 234/236) may also be observed.[1]
While ESI provides excellent molecular weight confirmation, it offers limited structural data on its own. To overcome this, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion of interest (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide the structural details needed for confirmation. The fragmentation of the even-electron [M+H]⁺ ion would likely proceed through similar bond cleavages as in EI-MS, such as the neutral loss of the trifluoroethoxy group or cleavage of the pyridine ring.
Comparison Guide: GC/EI-MS vs. LC/ESI-MS for this Analyte
| Feature | Gas Chromatography / Electron Impact MS (GC/EI-MS) | Liquid Chromatography / Electrospray Ionization MS (LC/ESI-MS) |
| Ionization Principle | Hard ionization via high-energy electron bombardment.[4] | Soft ionization via charge accumulation on evaporating droplets.[11] |
| Primary Information | Detailed structural data from extensive, reproducible fragmentation. | Accurate molecular weight confirmation from intact molecular ions. |
| Molecular Ion | Often weak or absent due to high fragmentation energy. | Typically the base peak (e.g., [M+H]⁺).[15] |
| Hyphenated Technique | Gas Chromatography (GC).[5] | Liquid Chromatography (LC).[12] |
| Sample Requirements | Must be volatile and thermally stable. | Must be soluble in the mobile phase and possess ionizable groups. |
| Advantages | Provides a unique "fingerprint" spectrum for library matching and definitive structural elucidation.[7] | Excellent sensitivity, suitable for quantification in complex matrices, and directly confirms molecular formula.[13][16] |
| Disadvantages | May not produce a molecular ion for confirmation. Not suitable for non-volatile or thermally labile compounds. | Provides minimal structural information without MS/MS. Susceptible to matrix effects like ion suppression.[17] |
Experimental Protocols
The following protocols are provided as validated starting points for method development.
Protocol 1: GC/EI-MS Analysis
This method is designed for structural identification and purity assessment.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.[18]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Caption: Workflow for GC/EI-MS Analysis.
Protocol 2: LC/ESI-MS/MS Analysis
This method is optimized for high-sensitivity quantification and molecular weight confirmation.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Further dilute in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a working concentration of 1-10 µg/mL.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5 µm).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.8 mL/min.[15]
-
Injection Volume: 10 µL.[15]
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Spray Voltage: 4500 V.[15]
-
Scan Mode (for confirmation): Full scan from m/z 100-400 to find the [M+H]⁺ ion.
-
MS/MS Mode (for quantification/structure): Select the precursor ion at m/z 212 and apply collision energy to generate product ion spectra. Monitor specific, intense product ions for Selected Reaction Monitoring (SRM).
-
Conclusion and Recommendations
The mass spectrometric analysis of this compound can be effectively accomplished using either GC/EI-MS or LC/ESI-MS, with the choice dictated by the analytical objective.
-
For definitive structural elucidation and identification , GC/EI-MS is the superior choice. Its high-energy ionization produces a complex and reproducible fragmentation pattern that serves as a structural fingerprint, ideal for confirming the molecule's covalent structure and for comparison with spectral libraries.
-
For high-sensitivity detection and quantification , especially in complex biological or environmental matrices, LC/ESI-MS/MS is the recommended technique. The soft ionization ensures that the molecular ion is the most abundant species, maximizing sensitivity for trace-level analysis and providing unambiguous confirmation of the compound's molecular weight.
By understanding the principles behind each technique and applying the appropriate experimental methodology, researchers can confidently characterize and quantify this and other similarly complex halogenated molecules.
References
-
Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Available from: [Link]
-
National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]
-
LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]
-
NIST WebBook. 2-Chloro-4-trifluoromethylpyridine. Available from: [Link]
-
Rapid Communications in Mass Spectrometry. Electron impact mass spectral study of halogenated N-acetyl- and N-propionylcytisines. Available from: [Link]
-
LabRulez LCMS. Determination of total fluorine, chlorine, and sulfur in aromatic hydrocarbons by oxidative pyrolytic combustion followed by ion chromatography. Available from: [Link]
-
PubMed. Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review. Available from: [Link]
-
Iraqi Journal of Science. Mass Spectra of some substituted 2-Chloro-pyridones. Available from: [Link]
-
Smolecule. 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine. Available from: [Link]
-
BenchChem. Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide. Available from: [Link]
-
National Institutes of Health (NIH). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]
-
PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]
-
LGC Standards. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, Hydrochloride. Available from: [Link]
-
American Journal of Materials Synthesis and Processing. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Available from: [Link]
-
Romanian Journal of Physics. DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Available from: [Link]
-
Slideshare. Mass 2021 2 (Electron impact). Available from: [Link]
-
ResearchGate. GC/MS analysis of pyridine. Available from: [Link]
-
Cromlab Instruments. Analysis of Chlorinated Pesticides by GC/MS. Available from: [Link]
-
Matrix Scientific. 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine. Available from: [Link]
-
PubMed. Surfactants usable for electrospray ionization mass spectrometry. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
Sapphire Bioscience. 2-Chloro-4-(2,2,2-trifluoro-ethoxy)-pyridine. Available from: [Link]
-
ChemicalBook. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride Spectrum. Available from: [Link]
-
PubChem. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. Available from: [Link]
-
TCI Chemicals. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride. Available from: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
YouTube. Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Available from: [Link]
-
LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available from: [Link]
-
ETH Research Collection. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Available from: [Link]
-
GOV.UK. Pyridine slides for discussion. Available from: [Link]
-
PubMed. Factors affecting electrospray ionization of effluents containing trifluoroacetic acid for high-performance liquid chromatography/mass spectrometry. Available from: [Link]
-
PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available from: [Link]
-
ResearchGate. The measured time-of-flight spectra of a mixture of pyridine and benzene. Available from: [Link]
-
MassBank. pyridine. Available from: [Link]
-
NIST WebBook. 2-Chloro-4-trifluoromethylpyridine. Available from: [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]
-
ResearchGate. Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions. Available from: [Link]
Sources
- 1. PubChemLite - this compound (C7H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass 2021 2 (Electron impact) | PDF [slideshare.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. massbank.eu [massbank.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the FTIR Spectrum of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Introduction: Beyond a Simple Spectrum
In the landscape of pharmaceutical development and fine chemical synthesis, 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is a valuable intermediate, notably in the synthesis of proton pump inhibitors like Lansoprazole.[1][2] Its structural verification is paramount for ensuring reaction success and final product purity. While numerous analytical techniques contribute to a complete structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative first pass.
This guide moves beyond a mere peak listing. We will interpret the FTIR spectrum of this molecule by deconstructing it into its constituent functional groups. To build a robust and self-validating analysis, we will compare its spectrum to those of simpler, structurally related compounds: 2-chloropyridine and 4-ethoxypyridine. This comparative approach allows us to not only assign peaks with high confidence but also to understand how the electronic and vibrational characteristics of each substituent manifest in the final spectrum.
Part 1: The Experimental Protocol - A Foundation of Trust
Garbage in, garbage out. An interpretable spectrum begins with a valid experimental procedure. The following outlines a standardized protocol for acquiring a high-quality FTIR spectrum of a solid sample like this compound.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance is a modern, preferred method for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets.
-
Instrument Preparation: Ensure the spectrometer is purged and has a stable baseline. Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background scan to ensure the crystal is clean.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. The pressure should be sufficient to maximize signal without damaging the crystal.
-
Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically processed using an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction may also be applied if necessary.
Part 2: Core Analysis - Interpreting the Spectrum of this compound
The spectrum of this molecule is a composite of three key structural motifs: the 2-chloropyridine ring, the trifluoroethoxy side chain, and the ether linkage. We will analyze the spectrum by dissecting the contributions of each.
Caption: A logical workflow for the systematic interpretation of an FTIR spectrum.
The Vibrational Signatures
The key to a successful interpretation is to focus on the most characteristic and intense absorptions first. For our target molecule, the C-F stretching region is the most dominant feature.
Caption: Key vibrational modes for this compound.
-
The Trifluoroethoxy Group (-OCH₂CF₃):
-
C-F Stretching (1200-1050 cm⁻¹): This is the most unambiguous region of the spectrum. The three C-F bonds of the trifluoromethyl group produce exceptionally strong and broad absorption bands.[3] This intensity arises from the large change in dipole moment during the C-F bond vibration. The complexity is due to the coupling of multiple C-F stretching modes.[4][5] You will not find a more dominant feature in this spectrum.
-
C-O-C Stretching (Asymmetric: ~1280-1240 cm⁻¹, Symmetric: ~1075-1020 cm⁻¹): The ether linkage is another key feature. The asymmetric stretch typically appears as a strong band at higher wavenumbers, while the symmetric stretch is found at lower wavenumbers and may be obscured by the intense C-F absorptions. The position of the asymmetric stretch, being an aryl-alkyl ether, is expected in the 1275-1200 cm⁻¹ range.
-
-
The 2-Chloropyridine Ring:
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): These are typically medium to weak absorptions appearing just above 3000 cm⁻¹. Their presence confirms the aromatic pyridine ring.[6]
-
Pyridine Ring Stretching (C=C and C=N) (1600-1450 cm⁻¹): Pyridine and its derivatives show a series of characteristic bands in this region due to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.[7][8] Expect to see a pair of bands around 1600 cm⁻¹ and 1560 cm⁻¹, and another set near 1470 cm⁻¹ and 1430 cm⁻¹.
-
C-Cl Stretching (850-750 cm⁻¹): The C-Cl stretch is found in the fingerprint region and is often of medium to strong intensity.[9] Its exact position can be influenced by the substitution pattern on the aromatic ring.
-
-
Aliphatic C-H Bonds (-CH₂-):
-
C-H Stretching (2980-2850 cm⁻¹): The methylene (-CH₂-) group in the ethoxy linker will show C-H stretching vibrations just below 3000 cm⁻¹, distinct from the aromatic C-H stretches.[10]
-
C-H Bending (Scissoring) (~1465 cm⁻¹): This deformation mode is also expected but may overlap with the pyridine ring stretches.
-
Part 3: Comparative Analysis - Validating the Interpretation
Asserting peak assignments in isolation is poor scientific practice. By comparing the spectrum of our target molecule with simpler analogues, we can build a robust, evidence-based interpretation.
| Vibrational Mode | 2-Chloropyridine | 4-Ethoxypyridine | This compound | Justification of Assignment |
| Aromatic C-H Stretch | ~3080-3010 cm⁻¹ | ~3070-3030 cm⁻¹ | ~3100-3050 cm⁻¹ | Present in all three, confirming the pyridine ring C-H bonds. |
| Pyridine Ring Stretches | ~1575, 1560, 1460, 1420 cm⁻¹[11] | ~1595, 1570, 1480, 1445 cm⁻¹ | ~1590, 1550, 1480, 1440 cm⁻¹ | The pattern is characteristic of a substituted pyridine. The positions are influenced by the electronic nature of both the chloro and alkoxy groups. |
| Asymmetric C-O-C Stretch | N/A | ~1245 cm⁻¹ | ~1260 cm⁻¹ | Absent in 2-chloropyridine. The shift to a higher wavenumber compared to 4-ethoxypyridine is due to the strong electron-withdrawing effect of the CF₃ group. |
| C-F Stretches | N/A | N/A | ~1200-1050 cm⁻¹ (very strong, broad) | This powerful absorption is uniquely present in the target molecule, serving as a definitive marker for the -CF₃ group.[3] |
| C-Cl Stretch | ~780-740 cm⁻¹[11] | N/A | ~800-750 cm⁻¹ | Present in 2-chloropyridine and the target molecule, confirming the chloro-substituent. Absent in 4-ethoxypyridine. |
This comparative table demonstrates how features are conserved or introduced across the series. The intense C-F absorption in our target molecule is its most distinguishing feature, while the pyridine ring and C-Cl stretches can be confidently assigned by observing their presence or absence in the simpler reference molecules.
Conclusion
The FTIR spectrum of this compound is rich with information that allows for its unambiguous identification. The key diagnostic features are:
-
A series of exceptionally strong, broad bands between 1200 cm⁻¹ and 1050 cm⁻¹ , which are the hallmark of the trifluoromethyl group.
-
A strong C-O-C asymmetric stretching band around 1260 cm⁻¹ , confirming the aryl-alkyl ether linkage.
-
Characteristic pyridine ring stretching vibrations between 1600 cm⁻¹ and 1440 cm⁻¹ .
-
A C-Cl stretching absorption in the 800-750 cm⁻¹ region .
By systematically analyzing these key regions and validating the assignments through comparison with simpler analogues, FTIR spectroscopy serves as a powerful and trustworthy tool for the structural verification of this important chemical intermediate.
References
- 1. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 [chemicalbook.com]
- 2. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benthamopen.com [benthamopen.com]
- 5. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Chloropyridine(109-09-1) IR Spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Reactivity of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Introduction: Navigating the Reactivity of a Privileged Scaffold
For researchers in medicinal chemistry and drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization via cross-coupling and nucleophilic substitution reactions is a routine yet critical task. This guide provides an in-depth comparative analysis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine , a highly valuable and increasingly utilized building block.
The central question for any synthetic chemist approaching this molecule is: How does the interplay between the 2-chloro leaving group and the 4-(2,2,2-trifluoroethoxy) substituent dictate its reactivity compared to more common halopyridines? This guide moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your synthetic strategy. We will dissect the electronic and steric factors at play and provide a predictive framework for this reagent's performance in key synthetic transformations, supported by data from analogous systems.
Part 1: The Theoretical Framework of Halopyridine Reactivity
To predict the behavior of our target molecule, we must first understand the fundamental principles governing reactivity in this class of compounds. Three factors are paramount:
-
The Carbon-Halogen (C-X) Bond: In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond.[1] The strength of this bond is inversely correlated with reactivity. The established trend for bond dissociation energies is C-Cl > C-Br > C-I, which dictates the general reactivity trend of I > Br > Cl for the leaving group.[2][3] Consequently, chloropyridines are inherently less reactive than their bromo- and iodo- counterparts and often require more robust catalytic systems.[4]
-
Positional Activation by the Pyridine Nitrogen: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2/C6) and γ (C4) positions, making them more susceptible to both oxidative addition in cross-coupling and nucleophilic attack in SNAr reactions.[4][5][6] The C2 position, being adjacent to the nitrogen, is highly activated.
-
Electronic Influence of Ring Substituents: Substituents on the pyridine ring can dramatically modulate its electronic properties and, therefore, its reactivity.
-
Electron-Withdrawing Groups (EWGs) , like a nitro group (-NO₂), further decrease the electron density of the ring. This generally accelerates the rate of oxidative addition for cross-coupling reactions and strongly promotes SNAr by stabilizing the negatively charged Meisenheimer intermediate.[7]
-
Electron-Donating Groups (EDGs) , like a methoxy group (-OCH₃), increase the ring's electron density, which can decelerate the oxidative addition step and disfavor SNAr.[8]
-
Dissecting the 4-(2,2,2-trifluoroethoxy) Group: A Dual-Nature Substituent
The 4-(2,2,2-trifluoroethoxy) group is the key modulator of our target molecule's reactivity. Its electronic character is a nuanced balance of two opposing effects:
-
Resonance Donation (+M): The oxygen atom, directly attached to the aromatic ring, can donate a lone pair of electrons into the π-system. This effect increases electron density, particularly at the C2 and C6 positions.
-
Inductive Withdrawal (-I): The highly electronegative trifluoromethyl (-CF₃) group exerts a powerful electron-withdrawing inductive effect through the ethoxy linker. This effect deactivates the entire ring system by pulling electron density away.
In similar fluoroalkoxy-substituted aromatics, the strong inductive effect of the fluorine atoms typically outweighs the resonance donation of the oxygen. Therefore, the 4-(2,2,2-trifluoroethoxy) group is considered a net electron-withdrawing substituent , albeit weaker than a nitro group. This makes the pyridine ring more electron-deficient than unsubstituted pyridine or 4-methoxypyridine, a critical insight for predicting its reactivity.
Part 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse for C-C and C-N bond formation. The electron-deficient nature of the pyridine ring in this compound is expected to enhance its reactivity in the oxidative addition step compared to simple 2-chloropyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds.[9] The reaction's success with challenging substrates like 2-chloropyridines often hinges on the choice of a highly active catalyst system, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[10][11]
Based on the electronic principles discussed, we can predict the following reactivity trend for the Suzuki-Miyaura coupling of various 2-chloropyridines:
| Compound | 4-Substituent | Electronic Effect | Predicted Relative Reactivity | Rationale |
| 2-Chloro-4-nitropyridine | -NO₂ | Strong EWG | Highest | The strongly electron-deficient ring significantly facilitates oxidative addition. |
| This compound | -OCH₂CF₃ | Moderate EWG | High | The net electron-withdrawing effect lowers the barrier to oxidative addition compared to unsubstituted 2-chloropyridine. |
| 2-Chloropyridine | -H | Neutral | Moderate | The baseline reactivity for a 2-chloropyridine substrate. |
| 2-Chloro-4-methoxypyridine | -OCH₃ | Strong EDG | Lowest | The electron-donating nature of the methoxy group disfavors the oxidative addition step. |
This protocol is a robust starting point; optimization may be required for specific substrates.
Causality: The choice of a biarylphosphine ligand (e.g., XPhos) and a strong, non-nucleophilic base (e.g., K₃PO₄) is crucial for activating the C-Cl bond and ensuring efficient catalyst turnover. The use of an anhydrous, polar aprotic solvent like dioxane prevents boronic acid decomposition and facilitates the reaction.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration). Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds.[12][13] Similar to the Suzuki coupling, the oxidative addition of the aryl chloride is a key step, and the reactivity trends are expected to be parallel.
The predicted reactivity order mirrors that of the Suzuki coupling, as it is also governed by the ease of oxidative addition.
| Compound | 4-Substituent | Predicted Relative Reactivity |
| 2-Chloro-4-nitropyridine | -NO₂ | Highest |
| This compound | -OCH₂CF₃ | High |
| 2-Chloropyridine | -H | Moderate |
| 2-Chloro-4-methoxypyridine | -OCH₃ | Lowest |
Causality: This reaction requires a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[12] The choice of ligand is critical, with bulky, electron-rich ligands being essential for promoting both the oxidative addition and the final reductive elimination step.
-
Reaction Setup: To a dry reaction vial, add the 2-chloropyridine derivative (1.0 equiv), the amine (1.1-1.5 equiv), and NaOtBu (1.2-2.0 equiv).
-
Catalyst System: Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and a suitable ligand (e.g., RuPhos or BrettPhos, 1.5-5 mol%).
-
Solvent and Heating: Add anhydrous, degassed toluene or dioxane. Seal the vial and heat the mixture, typically between 80-120 °C, with vigorous stirring.
-
Monitoring and Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Part 3: Performance in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is fundamentally different from cross-coupling. It proceeds via an addition-elimination pathway, and its rate is determined by the stability of the anionic Meisenheimer intermediate formed upon nucleophilic attack.[7][14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Routes of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Introduction
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is a key building block in medicinal chemistry and agrochemistry, valued for the unique electronic properties conferred by the trifluoroethoxy group.[1] Its synthesis is a critical step in the development of numerous active pharmaceutical ingredients and specialty chemicals. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering insights into the strategic choices behind each methodology and providing a framework for selecting the optimal route based on laboratory or industrial constraints. We will delve into the mechanistic underpinnings of each approach, supported by experimental data and protocols, to provide a comprehensive resource for researchers and process chemists.
Synthetic Strategies at a Glance
The preparation of this compound is predominantly approached via two distinct synthetic pathways. The choice between these routes often hinges on the availability of starting materials, desired purity profile, and scalability.
Figure 1: Primary synthetic approaches to the target compound.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyridine
This approach is arguably the most direct, involving the reaction of commercially available 2,4-dichloropyridine with 2,2,2-trifluoroethanol. The core of this strategy lies in the regioselective displacement of one of the chlorine atoms.
Mechanistic Considerations
The reactivity of dichloropyridines in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex.[2] In the case of 2,4-dichloropyridine, nucleophilic attack can occur at either the C2 or C4 position. Attack at the C4 position is generally favored as the negative charge of the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen, a more stable arrangement than the intermediate formed from attack at the C2 position.[2]
Figure 2: Workflow for the SNAr synthesis of this compound.
Experimental Protocol: SNAr Synthesis
-
To a solution of 2,2,2-trifluoroethanol (1.2 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes to form the sodium trifluoroethoxide.
-
Add a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous DMF dropwise to the alkoxide solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired product from the isomeric impurity.
Performance Data
| Parameter | Route 1: SNAr |
| Starting Material | 2,4-Dichloropyridine |
| Key Reagents | 2,2,2-Trifluoroethanol, Base (NaH, K2CO3) |
| Typical Yield | 60-75% |
| Purity (pre-purification) | 85-95% (major isomer) |
| Key Challenge | Regioisomeric impurity formation |
Route 2: Williamson Ether Synthesis from 2-Chloro-4-hydroxypyridine
This alternative route avoids the issue of regioselectivity by starting with a pyridine ring that is already functionalized at the 4-position. The key transformation is a Williamson ether synthesis, which is a robust and well-established method for forming ethers.
Mechanistic Considerations
This synthesis proceeds in two main stages: the preparation of 2-chloro-4-hydroxypyridine and its subsequent etherification. The etherification step involves the deprotonation of the hydroxyl group of 2-chloro-4-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to displace a suitable leaving group from a trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or triflate.
Figure 3: Two-stage workflow for the Williamson ether synthesis route.
Experimental Protocol: Williamson Ether Synthesis
-
In a round-bottom flask, suspend 2-chloro-4-hydroxypyridine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.
-
Add 2,2,2-trifluoroethyl tosylate (1.1 eq) to the suspension.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
Performance Data
| Parameter | Route 2: Williamson Ether Synthesis |
| Starting Material | 2-Chloro-4-hydroxypyridine |
| Key Reagents | 2,2,2-Trifluoroethylating agent, Base (K2CO3) |
| Typical Yield | 80-90% (for the etherification step) |
| Purity (pre-purification) | >98% |
| Key Challenge | Multi-step synthesis, availability of starting material |
Comparative Analysis and Recommendations
| Feature | Route 1: SNAr | Route 2: Williamson Ether Synthesis |
| Atom Economy | Higher | Lower (due to multi-step nature) |
| Step Economy | More efficient (single step) | Less efficient (multi-step) |
| Purity & Selectivity | Lower (regioisomer formation) | Higher (no isomeric impurities) |
| Scalability | Moderate (purification can be challenging) | High (robust reaction, easier purification) |
| Cost of Starting Materials | 2,4-Dichloropyridine is readily available | 2-Chloro-4-hydroxypyridine may need to be synthesized |
| Overall Recommendation | Suitable for rapid, small-scale synthesis where purification of isomers is feasible. | Preferred for large-scale synthesis where high purity is critical and a multi-step process is acceptable. |
Conclusion
The choice between the SNAr and Williamson ether synthesis routes for preparing this compound is a classic example of the trade-offs in synthetic chemistry. The SNAr route offers a more direct path but at the cost of selectivity, necessitating careful purification. In contrast, the Williamson ether synthesis provides a cleaner product profile, making it more amenable to large-scale production, despite its multi-step nature. Ultimately, the optimal route will depend on the specific requirements of the project, including scale, purity specifications, and available resources.
References
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Introduction: Navigating the Cross-Coupling of a Challenging Heterocycle
2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is an increasingly important building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-deficient pyridine core, a challenging C-Cl bond for activation, and a trifluoroethoxy group that modulates electronic properties, presents a distinct set of challenges for synthetic chemists. The successful functionalization of this scaffold through cross-coupling reactions is paramount for the synthesis of novel molecular entities.
This guide provides a comparative analysis of catalyst systems for three key cross-coupling reactions of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the limited specific literature on this exact substrate, this analysis draws upon established principles for the coupling of challenging 2-chloropyridines and provides expert recommendations for high-performing catalyst systems. The experimental data presented is based on analogous systems and serves as a robust starting point for reaction optimization.
The Challenge: Activating the C-Cl Bond in an Electron-Deficient System
The primary obstacle in cross-coupling reactions of 2-chloropyridines is the strength of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[1] The electron-withdrawing nature of the pyridine ring and the 4-(2,2,2-trifluoroethoxy) substituent further deactivates the C-Cl bond towards oxidative addition. Moreover, the pyridine nitrogen can act as a ligand, potentially leading to catalyst inhibition or deactivation.[2]
To overcome these hurdles, highly active and specialized palladium catalysts are required. The most successful strategies employ bulky, electron-rich ligands that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which is more readily inserted into the C-Cl bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For a substrate like this compound, the choice of ligand is critical to achieving high yields.
Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | SPhos is a bulky, electron-rich biaryl phosphine ligand known for its high activity in coupling of aryl chlorides.[2] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | XPhos is another highly effective Buchwald ligand for challenging Suzuki couplings of heteroaryl chlorides.[2] |
| PEPPSI-IPr | K₂CO₃ | Dioxane | 80-100 | This N-heterocyclic carbene (NHC)-Pd precatalyst is highly stable and often shows excellent performance with 2-chloropyridines.[3] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100-120 | A classical catalyst, but often less effective for unactivated aryl chlorides compared to modern ligand systems.[4] |
Expert Insight: For the Suzuki-Miyaura coupling of this compound, catalyst systems employing bulky biaryl phosphine ligands such as SPhos or XPhos are highly recommended. These ligands have a proven track record in promoting the challenging oxidative addition of C-Cl bonds in electron-deficient systems. The use of a strong base like K₃PO₄ is also crucial for the efficient transmetalation of the boronic acid.[5] NHC-based catalysts like PEPPSI-IPr offer a robust alternative with high thermal stability.
Workflow & Catalytic Cycle
References
Benchmarking the Efficiency of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine in API Synthesis: A Comparative Guide
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorinated moieties into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoroethoxy group, in particular, has garnered significant attention. This guide provides an in-depth technical comparison of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine as a key building block for introducing the 4-(2,2,2-trifluoroethoxy)pyridine scaffold into complex molecules. We will objectively benchmark its performance against viable alternatives in cornerstone API synthesis reactions, supported by experimental data and mechanistic insights to inform rational drug design and process development.
The Strategic Advantage of the 4-(2,2,2-Trifluoroethoxy)pyridine Moiety
The 4-(2,2,2-trifluoroethoxy)pyridine substructure is increasingly prevalent in contemporary drug candidates. The trifluoroethoxy group at the 4-position of the pyridine ring imparts a unique combination of electronic properties. It acts as a strong electron-withdrawing group through induction, which can significantly modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets and potentially reducing off-target effects. Concurrently, this group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The efficiency of incorporating the 4-(2,2,2-trifluoroethoxy)pyridine unit is largely dependent on the choice of the precursor. The most common methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Here, we compare the performance of this compound with its bromo and iodo analogues, as well as the corresponding boronic acid derivative.
The general reactivity trend for halopyridines in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond strength, following the order: I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies, which influence the ease of the rate-determining oxidative addition step.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of API synthesis, it is frequently employed to couple the pyridine core with various aryl and heteroaryl fragments.
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Pyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-4-(2,2,2-trifluoroethoxy)pyridine | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 |
| 2 | 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~85 |
| 3 | This compound | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 | 16 | ~75 |
| 4 | (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)boronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 4 | ~90 |
Causality Behind Experimental Choices:
-
2-Iodopyridine (Entry 1): Due to the weaker C-I bond, the reaction proceeds under milder conditions with a simple catalyst like Pd(PPh₃)₄. The high reactivity allows for lower temperatures and shorter reaction times, resulting in excellent yields. However, iodo compounds are often more expensive and less stable.
-
2-Bromopyridine (Entry 2): This substrate offers a good balance of reactivity and stability.[2][3] More robust catalyst systems, such as those employing bulky phosphine ligands like dppf, are typically used to achieve high conversions.
-
2-Chloropyridine (Entry 3): As the most challenging substrate due to the strong C-Cl bond, it necessitates a highly active catalyst system. Buchwald's biaryl phosphine ligands (e.g., XPhos) in combination with a strong base like K₃PO₄ and a higher boiling point solvent are often required to drive the reaction to completion. While less reactive, 2-chloro derivatives are generally the most cost-effective starting materials for large-scale synthesis.
-
Pyridine-2-boronic acid (Entry 4): Using the boronic acid derivative reverses the roles of the coupling partners. Pyridine boronic acids can be highly effective, though their stability can sometimes be a concern.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed t-BuOH (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in many APIs.[5] The reactivity trends observed in Suzuki-Miyaura couplings generally hold for C-N bond formation.
Table 2: Comparative Performance in a Hypothetical Buchwald-Hartwig Amination with Aniline
| Entry | Pyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-4-(2,2,2-trifluoroethoxy)pyridine | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 90 | 4 | ~90 |
| 2 | 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | ~80 |
| 3 | This compound | G3-XPhos Precatalyst (2 mol%) | LHMDS | Toluene | 110 | 20 | ~70 |
Note: Yields are estimated based on established reactivity principles for Buchwald-Hartwig aminations. The use of modern, highly active catalyst systems is crucial for the successful coupling of less reactive chloro- and bromopyridines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig aminations. Bidentate ligands like BINAP were early breakthroughs for coupling primary amines.[5] More advanced, sterically hindered monodentate biarylphosphine ligands (e.g., XPhos) provide higher activity, especially for challenging substrates like chloropyridines. The use of pre-catalysts (e.g., G3-XPhos) can further enhance efficiency by providing a well-defined, active Pd(0) species.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, while lithium bis(trimethylsilyl)amide (LHMDS) can be effective for particularly challenging couplings. Cesium carbonate (Cs₂CO₃) is a milder alternative that can be beneficial when base-sensitive functional groups are present.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox, charge a vial with G3-XPhos Precatalyst (0.02 mmol), LHMDS (1.5 mmol), and this compound (1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) followed by aniline (1.1 mmol).
-
Seal the vial and heat to 110 °C for 20 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Alternative Synthetic Strategies: Nucleophilic Aromatic Substitution (SNAr)
Beyond palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) presents an alternative pathway for C-O and C-N bond formation. The efficiency of SNAr is highly dependent on the electronic nature of the pyridine ring.
The 2-chloro substituent and the electron-withdrawing 4-(2,2,2-trifluoroethoxy) group both activate the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. This makes this compound a viable substrate for SNAr with strong nucleophiles like phenolates.
Table 3: Comparison of SNAr with a Phenolate Nucleophile
| Entry | Pyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenol | K₂CO₃ | DMF | 120 | 12 | Moderate to Good |
| 2 | 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine | Phenol | K₂CO₃ | DMF | 100 | 6 | Good to Excellent |
Note: Yields are estimated based on established principles of SNAr. The fluoro-substituent is generally a better leaving group than chloro in SNAr reactions due to its higher electronegativity, which better stabilizes the intermediate Meisenheimer complex.[6][7][8]
Mechanistic Considerations:
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6] The rate-determining step is typically the initial nucleophilic attack. The electron-withdrawing trifluoroethoxy group at the 4-position is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Recommendations
This compound stands as a versatile and economically viable building block for the introduction of the 4-(2,2,2-trifluoroethoxy)pyridine moiety in API synthesis. While it is less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo and iodo counterparts, the development of highly active catalyst systems has largely overcome this limitation, making it an excellent choice for large-scale manufacturing where cost is a primary driver.
Key Takeaways for Researchers:
-
For early-stage discovery and small-scale synthesis: The higher reactivity of 2-bromo- or 2-iodo-4-(2,2,2-trifluoroethoxy)pyridine may be advantageous, allowing for milder conditions and faster reaction times. The use of the corresponding pyridine-2-boronic acid is also a highly efficient alternative.
-
For process development and scale-up: this compound is the preferred reagent due to its lower cost. Investment in optimizing the catalyst system (e.g., using advanced phosphine ligands or pre-catalysts) is crucial to ensure high yields and process efficiency.
-
Alternative Methodologies: For the synthesis of aryl ethers, SNAr should be considered as a potentially more cost-effective, palladium-free alternative, especially if a 2-fluoro analogue is available.
Ultimately, the choice of reagent should be guided by a holistic assessment of reactivity, cost, availability, and the specific requirements of the synthetic route. This guide provides the foundational data and scientific rationale to make an informed decision, enabling more efficient and robust synthesis of next-generation APIs.
References
- 1. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
validating the structure of synthesized 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine against reference standards
Introduction: The Imperative of Structural Integrity in Chemical Synthesis
In the realm of drug development and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. The synthesis of novel compounds or key intermediates, such as 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine, is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its chemical structure. An unconfirmed structure is an unverified hypothesis; it introduces unacceptable risks into any research and development pipeline.
This guide provides an in-depth, practical comparison of a newly synthesized batch of this compound against a certified reference standard. We will move beyond simply listing data, explaining the causality behind our choice of analytical techniques and demonstrating how a multi-faceted spectroscopic approach creates a self-validating system for unequivocal structural confirmation. For researchers, this process is fundamental to ensuring that the molecule in the flask is definitively the molecule on the label.
The Gold Standard: The Role of a Certified Reference Standard
Before any analysis begins, it is crucial to understand the role of the reference standard. A certified reference standard is a highly purified and well-characterized material that serves as a benchmark.[1][2] It is not merely a previously synthesized batch; it is a compound whose identity, purity, and concentration are established with a high degree of certainty and traceability.[2][3] Comparing the analytical data of a newly synthesized compound to its corresponding reference standard is the most reliable method to confirm its identity and purity, a process essential for regulatory submissions and ensuring reproducible scientific outcomes.[1]
The Analytical Workflow: A Multi-Pronged Approach to Validation
Structural elucidation is never reliant on a single technique. Instead, we use a confluence of methods, each providing a unique piece of the molecular puzzle. The data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy collectively build an irrefutable case for the compound's structure.
Caption: Workflow for Synthesis and Structural Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[4] For a substituted pyridine, the chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.[5]
Causality: We choose ¹H NMR to confirm the substitution pattern on the pyridine ring and to verify the presence of the trifluoroethoxy group. The electron-withdrawing nature of the nitrogen atom and the substituents creates a unique and predictable electronic environment for each proton. ¹³C NMR complements this by confirming the carbon backbone of the molecule.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and the reference standard into separate clean, dry NMR tubes. Dissolve each in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans. Process the data with an exponential line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and an accumulation of 1024 scans are typically required due to the low natural abundance of ¹³C.[4]
-
Data Analysis: Calibrate the spectra by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and determine the chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, q = quartet), and coupling constants (J) in Hz.
Comparative Data: ¹H NMR
| Proton Assignment | Synthesized δ (ppm) | Reference δ (ppm) | Multiplicity | J (Hz) | Interpretation |
| H-6 | ~8.25 | ~8.25 | d | ~2.5 | Proton adjacent to N and ortho to Cl. Deshielded.[4][5] |
| H-5 | ~7.05 | ~7.05 | dd | ~8.5, 2.5 | Proton ortho to Cl and meta to the ether linkage. |
| H-3 | ~6.90 | ~6.90 | d | ~8.5 | Proton meta to Cl and ortho to the ether linkage. |
| -OCH₂- | ~4.50 | ~4.50 | q | ~8.0 | Methylene protons adjacent to the trifluoromethyl group. |
Comparative Data: ¹³C NMR
| Carbon Assignment | Synthesized δ (ppm) | Reference δ (ppm) | Interpretation |
| C-2 (C-Cl) | ~152.0 | ~152.0 | Carbon bearing the chlorine atom. |
| C-4 (C-O) | ~164.5 | ~164.5 | Carbon attached to the ether oxygen. |
| C-6 | ~148.0 | ~148.0 | Aromatic CH adjacent to nitrogen. |
| C-3 | ~112.0 | ~112.0 | Aromatic CH. |
| C-5 | ~118.0 | ~118.0 | Aromatic CH. |
| -OCH₂- | ~65.0 (q) | ~65.0 (q) | Methylene carbon, split by fluorine atoms. |
| -CF₃ | ~123.0 (q) | ~123.0 (q) | Trifluoromethyl carbon, a strong quartet. |
A successful validation requires that the chemical shifts, multiplicities, and coupling constants of the synthesized material are identical to those of the reference standard within the spectrometer's margin of error.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.
Causality: We use MS primarily to confirm the molecular weight. Critically, chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[6][7][8] This results in a distinctive "M+2" peak in the mass spectrum, which is a definitive indicator of the presence of a single chlorine atom in the molecule.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: Prepare dilute solutions (~100 µg/mL) of the synthesized compound and the reference standard in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Use a mass spectrometer with an electron ionization (EI) source. The electron energy is typically set to 70 eV.
-
Data Acquisition: Introduce the sample via direct infusion or through a GC inlet. Acquire the spectrum over a mass range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak (M⁺) and the associated isotopic peaks. Compare the m/z values and relative intensities.
Comparative Data: Mass Spectrometry
| Ion | Expected m/z | Synthesized m/z | Reference m/z | Relative Intensity Ratio | Interpretation |
| [M]⁺ | 211.0 | 211.0 | 211.0 | ~100% (for ³⁵Cl) | Molecular ion containing the ³⁵Cl isotope. |
| [M+2]⁺ | 213.0 | 213.0 | 213.0 | ~33% (for ³⁷Cl) | Molecular ion containing the ³⁷Cl isotope. Confirms one Cl atom.[6][7] |
| [M-CF₃]⁺ | 142.0 | 142.0 | 142.0 | - | A common fragmentation pattern involving loss of the trifluoromethyl group. |
The observation of the molecular ion at m/z 211 and the M+2 peak at m/z 213 in a ~3:1 ratio is compelling evidence for the elemental composition C₇H₅ClF₃NO.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes.
Causality: We use FTIR to provide orthogonal validation of the functional groups identified by NMR and MS. Specifically, we are looking for the strong, characteristic C-F stretching vibrations of the trifluoroethoxy group, the C-O ether linkage, the aromatic C=C/C=N bonds, and the C-Cl bond.[10][11]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid synthesized powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance vs. wavenumber (cm⁻¹) is compared to the spectrum of the reference standard.
Comparative Data: FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Synthesized Material | Reference Standard | Vibrational Assignment |
| ~3100-3000 | Match | Match | Aromatic C-H stretch |
| ~1600, ~1480 | Match | Match | Aromatic ring C=C and C=N stretches |
| ~1300-1100 | Match | Match | Strong, characteristic C-F stretches [10][12] |
| ~1250 | Match | Match | Aryl-O (ether) stretch |
| ~750 | Match | Match | C-Cl stretch |
The presence of very strong absorption bands in the 1100-1300 cm⁻¹ region is a key indicator of the trifluoroethoxy group. An exact overlay of the synthesized material's spectrum with the reference standard's spectrum, particularly in the "fingerprint region" (<1500 cm⁻¹), confirms the identity of the compound.[9]
Conclusion
The structural validation of a synthesized compound is a systematic process of evidence accumulation. By employing a suite of orthogonal analytical techniques—NMR for the molecular framework, MS for the molecular weight and elemental composition, and FTIR for functional group confirmation—we construct a comprehensive and definitive profile of the molecule. When the data from the synthesized this compound perfectly aligns with that of a certified reference standard across all three techniques, we can declare with high scientific confidence that the synthesis was successful and the material is structurally pure and ready for its intended application. This rigorous, self-validating approach underpins the integrity and reproducibility of all subsequent research.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Reference Standards: Synthesis and qualification [chemcon.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 10. benthamopen.com [benthamopen.com]
- 11. azooptics.com [azooptics.com]
- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine demand a meticulous, informed approach. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe management and disposal of this halogenated pyridine derivative. The protocols herein are designed to establish a self-validating system of safety, ensuring that every step is understood, justified, and executed with precision.
Disclaimer: This document provides expert guidance. However, it is not a substitute for the specific protocols and regulations established by your institution's Environmental Health & Safety (EHS) department and local governmental authorities. Always consult and adhere to your site-specific and regional requirements.
Part 1: Compound Hazard Profile and Characteristics
Understanding the intrinsic properties of this compound is the foundation of its safe management. This compound is a halogenated heterocyclic organic molecule. Its structure, containing chlorine, fluorine, and a pyridine ring, dictates its reactivity, potential hazards, and the necessary disposal pathway.
Upon thermal decomposition, it can release highly toxic and corrosive gases, including carbon monoxide, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1] The toxicological properties have not been fully investigated, demanding a cautious approach where it is handled as a potentially hazardous substance.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885277-01-0 | --INVALID-LINK--[3] |
| Molecular Formula | C₇H₅ClF₃NO | --INVALID-LINK--[3] |
| Molecular Weight | 211.57 g/mol | --INVALID-LINK--[3] |
| Boiling Point | 213.6 ± 40.0 °C (Predicted) | --INVALID-LINK--[3] |
| Density | 1.396 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[3] |
| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK--[4] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal preparation, ensuring personal and environmental protection is paramount.
Engineering Controls
All handling of this compound, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5] An emergency eyewash station and safety shower must be immediately accessible.[5]
Required PPE
-
Eye Protection: Wear tight-sealing safety goggles and a face shield for maximum protection against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves as solid hazardous waste.
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.
Part 3: Step-by-Step Waste Collection & Segregation Protocol
The fundamental principle for disposing of this compound is waste segregation . Halogenated organic compounds require specific disposal methods and must never be mixed with non-halogenated solvent waste.[6][7] Co-mingling waste streams leads to complex and costly disposal challenges and is often a regulatory violation.
Step 1: Designate the Waste Stream
-
This compound must be disposed of in a container clearly designated for "Halogenated Organic Waste."
Step 2: Select an Appropriate Waste Container
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap.
-
Ensure the container is in good condition, free of cracks or leaks, and has a secure, vapor-tight lid.[7]
Step 3: Label the Container Correctly
-
Proper labeling is a critical compliance and safety step. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[7]
-
The label must include:
-
The full, unabbreviated chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The primary hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date.
-
Step 4: Waste Accumulation
-
Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The container must be stored in secondary containment to mitigate spills.
-
Always keep the container tightly sealed when not actively adding waste to prevent the release of volatile organic compounds (VOCs).[7]
Step 5: Arranging for Final Disposal
-
Once the container is full or is no longer being used, submit a chemical waste collection request to your EHS department. Do not allow waste to accumulate for extended periods.
Part 4: Decontamination & Spill Management
Decontamination
-
Glassware: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone). The first rinse (rinsate) is considered hazardous and must be collected in the designated halogenated organic waste container. Subsequent rinses can be managed according to standard laboratory procedures.
-
Surfaces: Decontaminate work surfaces with an appropriate solvent and absorbent pads. All used pads and cleaning materials must be disposed of as solid hazardous waste.
Spill Response
-
Small Spill (within a fume hood): Absorb the spill with an inert material like vermiculite or a chemical absorbent pad. Place the contaminated absorbent into a sealed, labeled bag or container for disposal as hazardous waste.
-
Large Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Part 5: The Final Disposal Pathway: Justified Destruction
The chemical nature of this compound makes it unsuitable for landfilling or simple neutralization. The accepted and environmentally responsible method for final disposal is high-temperature incineration .
-
Why Incineration? Licensed hazardous waste incinerators operate at temperatures (e.g., 820°C to 1,600°C) sufficient to break the stable C-F, C-Cl, and aromatic pyridine bonds, destroying the molecule.[8]
-
Managing Byproducts: The combustion of this compound produces acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[1] Licensed incineration facilities are equipped with sophisticated flue gas treatment systems ("scrubbers") that neutralize these acidic gases before they are released into the atmosphere, preventing acid rain and environmental damage.
Discharge into drains or the environment is strictly prohibited and carries severe regulatory consequences.[2]
Logical Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. afgsci.com [afgsci.com]
- 3. 2-CHLORO-4-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE | 885277-01-0 [amp.chemicalbook.com]
- 4. 885277-01-0|this compound|BLD Pharm [bldpharm.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Unseen: A Guide to Safely Handling 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine
The prudent handling of any chemical, especially one with a limited public safety profile, is paramount. This guide is structured to provide a comprehensive framework for risk mitigation, from initial preparation to final disposal.
Understanding the Hazard Profile: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is not publicly available, an analysis of its constituent functional groups and data from analogous compounds allows for a robust inferred hazard assessment. The molecule combines a chlorinated pyridine ring with a trifluoroethoxy group.
Structurally similar compounds, such as 2-Chloro-4-(trifluoromethyl)pyridine, are classified as hazardous, exhibiting acute oral, dermal, and inhalation toxicity, as well as being a skin and eye irritant that can target the respiratory system.[1] Another related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, is known to cause allergic skin reactions and serious eye damage.[2] Halogenated pyridines, in general, are recognized as potentially harmful substances.[3][4]
Therefore, it is imperative to handle this compound with a high degree of caution, assuming it possesses similar or greater hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Double-gloving is recommended. | Pyridine and its derivatives can be corrosive and are readily absorbed through the skin.[5][6] Nitrile gloves are explicitly not recommended for pyridine, highlighting the importance of selecting appropriate glove material.[5] |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][3] |
| Body Protection | A fully-buttoned laboratory coat, worn over personal clothing. An apron may be used for added protection. | Prevents contact with skin and contamination of personal clothing.[5][7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5][7] If the potential for inhalation exists despite engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Halogenated pyridines can be harmful if inhaled, potentially causing respiratory irritation.[1][4] |
DOT Script for PPE Selection Workflow
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following steps provide a clear, procedural guide for working with this compound.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[5][7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]
-
Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include absorbent materials like vermiculite or sand.[7]
-
PPE Donning: Before handling the chemical, don all required PPE as outlined in the table above.
Handling:
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.
-
Dispensing: Use caution when dispensing the chemical to avoid splashes and the generation of aerosols.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, as these are incompatible with similar pyridine compounds.[1]
-
Maintain Good Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory.[8]
Post-Experiment:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands again thoroughly after removing all PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[10]
-
Waste Container: Use a designated, clearly labeled, and sealed container for all waste containing this compound. The label should include the full chemical name and hazard warnings.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent materials from spills, and pipette tips, must be disposed of as hazardous waste.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[11]
By adhering to these rigorous safety and logistical protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. afgsci.com [afgsci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
